Amino-PEG36-CH2-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H157NO38/c1-78(2,3)117-77(80)76-116-75-74-115-73-72-114-71-70-113-69-68-112-67-66-111-65-64-110-63-62-109-61-60-108-59-58-107-57-56-106-55-54-105-53-52-104-51-50-103-49-48-102-47-46-101-45-44-100-43-42-99-41-40-98-39-38-97-37-36-96-35-34-95-33-32-94-31-30-93-29-28-92-27-26-91-25-24-90-23-22-89-21-20-88-19-18-87-17-16-86-15-14-85-13-12-84-11-10-83-9-8-82-7-6-81-5-4-79/h4-76,79H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLCISKCIYCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H157NO38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1717.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Crucial Role of Amino-PEG36-CH2-Boc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, a chemical bridge that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of a specific, long-chain polyethylene glycol (PEG)-based linker, "Amino-PEG36-CH2-Boc," and its pivotal role in the design and function of PROTACs. While the exact molecule "this compound" is not a standard commercial product, this guide will focus on a representative and functionally equivalent heterobifunctional linker, Boc-NH-PEG36-CH2CH2COOH , to illustrate the principles of using long-chain PEG linkers in PROTAC development.
The Anatomy of a PROTAC and the Central Role of the Linker
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the E3 ligase ligand.
The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's biological activity. Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is the essential first step in the ubiquitination and subsequent degradation of the target protein.
Unveiling this compound: Structure and Properties
The nomenclature "this compound" suggests a heterobifunctional linker based on a 36-unit polyethylene glycol chain. For the purpose of this guide, we will consider the well-defined chemical entity, Boc-NH-PEG36-CH2CH2COOH , as a representative structure.
This molecule possesses two key functional groups at either end of a long, flexible PEG chain:
-
A Boc-protected amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its stability under many reaction conditions and its facile removal under acidic conditions make it ideal for the sequential and controlled synthesis of PROTACs.
-
A carboxylic acid (-COOH): This functional group is readily activated for amide bond formation, a common and robust method for conjugating the linker to a warhead or E3 ligase ligand that presents a free amine.
The 36-unit PEG chain imparts several desirable properties to the PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often-hydrophobic warhead and E3 ligase ligands, which is crucial for in vitro assays and in vivo applications.
-
Increased Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, long PEG linkers can influence the overall physicochemical properties of the PROTAC in a way that can enhance cell permeability, a critical factor for targeting intracellular proteins.
-
Optimal Spatial Orientation: The length and flexibility of the PEG36 chain provide the necessary distance and conformational freedom for the warhead and E3 ligase ligand to simultaneously bind their respective protein targets without steric hindrance, thus facilitating the formation of a stable ternary complex.
| Property | Description |
| Molecular Formula | C₈₀H₁₅₉NO₄₀ (for Boc-NH-PEG36-CH₂CH₂COOH) |
| Molecular Weight | 1775.1 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Key Functional Groups | Boc-protected amine, Carboxylic acid |
The Role of Long-Chain PEG Linkers in PROTAC Efficacy: A Quantitative Perspective
The length of the linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair. A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes, while a linker that is too long may lead to unproductive binding modes and decreased efficacy.
Below is a table summarizing representative quantitative data for BRD4-targeting PROTACs with varying linker compositions. It is important to note that direct comparison is challenging due to differences in warheads, E3 ligase ligands, and experimental conditions. However, the data illustrates the general trend of how linker modifications can significantly impact degradation activity.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-825 | BRD4 | Pomalidomide | PEG/Alkyl chain | <1 | >90 | Burkitt's Lymphoma (Raji) |
| dBET1 | BRD4 | Pomalidomide | PEG/Alkyl chain | 4.6 | >95 | Myeloid Leukemia (MV4-11) |
| PROTAC 1 | BRD4 | Pomalidomide | PEG linker | <1 | ~98 | Burkitt's Lymphoma (Namalwa) |
| PROTAC with C3 linker | BRD4 | FBXO22 ligand | Alkyl chain | ~3200 | ~32 | Jurkat |
| PROTAC with PEG linker | BRD4 | VHL ligand | PEG linker | 1.3 | >90 | PC3 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols: Synthesizing a BRD4-Targeting PROTAC with a Boc-NH-PEG36-COOH Linker
This section provides a detailed, representative methodology for the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor JQ1 as the warhead, pomalidomide as the CRBN E3 ligase ligand, and Boc-NH-PEG36-CH2CH2COOH as the linker.
Experimental Workflow
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Detailed Methodology
Step 1: Synthesis of JQ1-Linker Intermediate (JQ1-PEG36-NHBoc)
-
Dissolution: Dissolve JQ1-carboxylic acid (1.0 eq) and Boc-NH-PEG36-CH2CH2COOH (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the solution, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain JQ1-PEG36-NHBoc.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the JQ1-PEG36-NHBoc intermediate in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt (JQ1-PEG36-NH2) is often used in the next step without further purification.
Step 3: Coupling with Pomalidomide-linker
-
Activation: In a separate flask, dissolve a pomalidomide derivative with a suitable linker and a terminal carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Coupling: Add the JQ1-PEG36-NH2 intermediate (1.1 eq) to the activated pomalidomide solution.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Work-up and Purification: Perform an aqueous work-up as described in Step 1 and purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC).
Signaling Pathway: BRD4 Degradation in Cancer
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader. It plays a crucial role in the regulation of gene transcription, particularly of oncogenes such as c-MYC.[1] BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA polymerase II and the initiation of transcriptional elongation of target genes involved in cell proliferation and survival.[2] In many cancers, BRD4 is overexpressed or hyperactivated, leading to the uncontrolled expression of oncogenes.
A BRD4-targeting PROTAC works by inducing the degradation of BRD4, thereby preventing the transcription of these key oncogenes and leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of BRD4 degradation by a PROTAC.
Conclusion
The linker is a critical component in the design of effective PROTACs, and long-chain PEG linkers like this compound (represented by Boc-NH-PEG36-CH2CH2COOH) offer significant advantages in terms of solubility, cell permeability, and the ability to promote the formation of a stable ternary complex. The rational design of PROTACs, including the careful selection and optimization of the linker, is essential for achieving potent and selective degradation of target proteins. This in-depth technical guide provides a framework for understanding the role of long-chain PEG linkers and offers a practical guide for their incorporation into novel PROTAC-based therapeutics. Further research into the "linkerology" of PROTACs will undoubtedly continue to advance this exciting field of drug discovery.
References
An In-depth Technical Guide on the Core Mechanism of Amino-PEG36-CH2-Boc in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this innovation, functioning as heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide provides a detailed examination of the mechanism of action of a hypothetical PROTAC scaffold incorporating an "Amino-PEG36-CH2-Boc" linker. While "this compound" itself is a synthetic building block, its core components—a long-chain polyethylene glycol (PEG) linker, an amino group for conjugation, and a Boc protecting group for synthesis—are central to the design and function of modern PROTACs. This document will dissect the intricate signaling pathways, present relevant quantitative data, and provide detailed experimental protocols to offer a comprehensive understanding of how such molecules drive protein degradation.
The PROTAC Mechanism of Action: A Tripartite Molecular Bridge
PROTACs operate by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[4]
The "this compound" entity represents a sophisticated linker component. In a synthesized PROTAC, the long PEG36 chain serves as the flexible linker, the amino group acts as a conjugation point to one of the ligands, and the Boc (tert-Butyloxycarbonyl) group is a protecting group used during chemical synthesis to ensure precise molecular assembly.[5]
The Catalytic Cycle of PROTAC-Mediated Degradation
The mechanism of action is a catalytic cycle, where a single PROTAC molecule can orchestrate the degradation of multiple target protein molecules.
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Binding Events: The PROTAC molecule simultaneously binds to the POI and an E3 ligase within the cell.
-
Ternary Complex Formation: This dual binding results in the formation of a transient ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this complex are critical for degradation efficacy.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, reinitiating the degradation cycle.
Caption: PROTAC synthesis and subsequent catalytic cycle of targeted protein degradation.
The Critical Role of the PEG36 Linker
The linker is not merely a spacer but a crucial determinant of PROTAC efficacy. The choice of linker, including its length, composition, and attachment points, significantly influences the formation and stability of the ternary complex.
A long, flexible PEG linker like PEG36 offers several advantages:
-
Enhanced Solubility: PEG chains are hydrophilic, which can improve the overall solubility of the PROTAC molecule, a common challenge in PROTAC development.
-
Improved Permeability: The physicochemical properties of the linker affect a PROTAC's ability to cross the cell membrane.
-
Optimal Ternary Complex Formation: A long and flexible linker provides the necessary degrees of freedom for the POI and E3 ligase to adopt a productive orientation for ubiquitination. A linker that is too short may cause steric hindrance, while one that is too long could lead to an unproductive complex.
Quantitative Analysis of PROTAC Efficacy
The performance of a PROTAC is evaluated using several key quantitative metrics, primarily the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The table below presents hypothetical data for a PROTAC utilizing a PEG36 linker compared to shorter and longer PEG linkers, illustrating the importance of linker length optimization.
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG4 | 150 | 75 | 1.2 |
| PEG36 | 25 | 95 | 0.8 |
| PEG48 | 80 | 85 | 0.5 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Western Blot for Measuring Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Experimental Workflow
Caption: Standard workflow for Western Blot analysis of PROTAC-induced protein degradation.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Target Engagement Assay (NanoBRET)
NanoBRET (Bioluminescence Resonance Energy Transfer) is a live-cell assay used to measure the engagement of the PROTAC with its target protein and the formation of the ternary complex.
Methodology:
-
Cell Line Generation: Create a cell line that expresses the target protein tagged with a NanoLuc luciferase and the E3 ligase tagged with a HaloTag.
-
Assay Preparation: Seed the engineered cells in a 96-well plate. Add the HaloTag ligand labeled with a fluorescent reporter.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Measurement: If the PROTAC brings the NanoLuc-tagged target and the HaloTag-labeled E3 ligase into proximity, BRET will occur. Measure the BRET signal to quantify ternary complex formation in real-time.
Conclusion
The "this compound" structure, while a synthetic precursor, embodies the critical components of a modern PROTAC linker that are essential for successful targeted protein degradation. The long, flexible PEG chain is instrumental in optimizing the formation of a productive ternary complex, thereby enhancing degradation efficacy. A thorough understanding of the PROTAC mechanism, coupled with robust quantitative assays and detailed experimental protocols, is paramount for the rational design and development of novel protein-degrading therapeutics. The continued exploration of linkerology and the intricate dynamics of ternary complex formation will undoubtedly propel the field of targeted protein degradation towards new frontiers in medicine.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Introduction to PROTAC Technology and Design Services | Blog [aurigeneservices.com]
- 4. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in PROTAC Linker Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable ternary complex and its overall physicochemical properties. The synthesis of these complex molecules requires a sophisticated chemical strategy, often involving the use of protecting groups to ensure the selective formation of chemical bonds. This technical guide provides an in-depth examination of the function of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of PROTAC linkers, a cornerstone of many synthetic routes.
Introduction to PROTACs and the Significance of the Linker
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker that tethers the two ligands is not merely a spacer but plays a crucial role in the PROTAC's activity. The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation.[1][2] Common linker structures include polyethylene glycol (PEG) and alkyl chains, often incorporating moieties like piperazine or piperidine to impart specific conformational properties.[2][]
The synthesis of PROTACs is a multi-step process that requires precise control over reactive functional groups. Protecting groups are essential tools in this process, temporarily masking a reactive group to prevent it from participating in a chemical reaction, only to be removed in a later step. The Boc group is a widely used protecting group for amines due to its stability in a range of reaction conditions and its facile removal under acidic conditions.
The Function of the Boc Protecting Group in PROTAC Linker Synthesis
The primary role of the Boc protecting group in the context of PROTAC linkers is to enable the controlled and sequential synthesis of the final molecule. Many PROTAC linkers contain amine functionalities, which are nucleophilic and can react with various electrophiles. The Boc group effectively "shields" these amines, preventing unwanted side reactions and allowing chemists to direct the reactivity of other parts of the molecule.
A common strategy in PROTAC synthesis involves the use of bifunctional linker building blocks, where one end is protected by a Boc group. For example, mono-N-Boc diamines are valuable precursors for constructing linkers. This allows for a stepwise approach to building the PROTAC:
-
First Coupling: The unprotected amine of the mono-N-Boc diamine can be reacted with an activated form of either the POI ligand or the E3 ligase ligand.
-
Deprotection: The Boc group is then removed, typically by treatment with an acid like trifluoroacetic acid (TFA), to reveal the second amine.
-
Second Coupling: This newly exposed amine is then coupled with the other ligand (the one not used in the first step) to complete the PROTAC synthesis.
This sequential approach, facilitated by the Boc protecting group, ensures that the POI and E3 ligase ligands are attached to the correct ends of the linker, preventing the formation of undesired homodimers or other side products.
Experimental Protocol: A Representative Synthesis of a PROTAC using a Boc-Protected Linker
The following is a generalized experimental protocol illustrating the use of a Boc-protected linker in PROTAC synthesis, based on common laboratory practices.
Materials:
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle
-
Mono-N-Boc-1,n-diaminoalkane (linker precursor)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF or DCM (solvents)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Coupling of the first ligand to the Boc-protected linker
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the mono-N-Boc-1,n-diaminoalkane (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The crude product is often used in the next step without further purification.
Step 3: Coupling of the second ligand
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the deprotected amine from Step 2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
Impact of Boc Protecting Group on PROTAC Properties
It is crucial to understand that the Boc protecting group is a synthetic tool and is not present in the final, biologically active PROTAC molecule. Therefore, it does not directly influence the physicochemical properties, cell permeability, or ternary complex formation of the final PROTAC. The properties of the final PROTAC are determined by the structures of the two ligands and the chemical composition of the fully assembled linker.
However, the synthetic route enabled by the Boc group allows for the systematic modification of the linker. By using different mono-N-Boc-diamines with varying lengths and compositions, researchers can create libraries of PROTACs to investigate how linker structure affects degradation activity. This systematic approach is essential for optimizing the efficacy and selectivity of a PROTAC.
Visualization of Key Processes
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Workflow Using a Boc-Protected Linkerdot
References
Amino-PEG36-CH2-Boc: A Technical Guide to Solubility and Stability
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Amino-PEG36-CH2-Boc, a bifunctional crosslinker essential for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document outlines the molecule's behavior in various solvents and under different environmental conditions, offering valuable insights for its application in synthesizing Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics.
Core Concepts: Structure and Functionality
This compound is a long-chain polyethylene glycol (PEG) linker featuring a terminal primary amine and a Boc-protected amine. The extensive PEG chain, consisting of 36 ethylene glycol units, imparts significant hydrophilicity to the molecule. This enhanced water solubility is a key attribute for its use in biological applications.[1][2][3][4] The terminal functional groups—a reactive primary amine and a protected amine—provide versatile handles for covalent conjugation to target proteins and E3 ligase ligands, respectively, following deprotection of the Boc group.
Solubility Profile
The solubility of a linker is a critical parameter in drug development, influencing its handling, formulation, and pharmacokinetic properties. While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from the general properties of high-molecular-weight PEGs and Boc-protected amines.
General Solubility of PEG Compounds:
Polyethylene glycols are well-known for their solubility in a broad range of solvents. They are highly soluble in water and many polar organic solvents.[5] This solubility is attributed to the ability of the ether oxygens in the PEG chain to form hydrogen bonds with water and other protic solvents.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous | Water, PBS, Saline | High | The long, hydrophilic PEG chain dominates the molecule's properties, leading to excellent water solubility. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents can effectively solvate the polar PEG chain. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | PEGs are generally soluble in chlorinated solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Solubility in alcohols is generally good but can be less than in water or polar aprotic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Insoluble | PEGs typically exhibit poor solubility in diethyl ether. While some PEGs can be dissolved in THF, it may require heating. |
| Hydrocarbons | Hexanes, Toluene | Low to Insoluble | The non-polar nature of hydrocarbons makes them poor solvents for the highly polar PEG chain. Mild heating may improve solubility in toluene. |
Stability Characteristics
The stability of this compound is primarily governed by the robustness of the ether linkages within the PEG backbone and the lability of the tert-butyloxycarbonyl (Boc) protecting group.
PEG Backbone Stability:
The ether bonds that form the backbone of the PEG chain are chemically stable and not prone to hydrolysis under typical physiological conditions. However, oxidative degradation can occur over time, especially in the presence of transition metals and oxygen.
Boc Protecting Group Stability:
The Boc group is a widely used protecting group for amines due to its predictable stability profile. It is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.
Table 2: Stability Profile of this compound
| Condition | Effect on PEG Backbone | Effect on Boc Group | Recommendations for Handling and Storage |
| Acidic (e.g., pH < 4) | Stable | Labile. Cleavage occurs to yield the free amine. The rate of cleavage is dependent on the acid strength and temperature. | Avoid acidic conditions unless deprotection is intended. Use of strong acids like trifluoroacetic acid (TFA) will rapidly remove the Boc group. |
| Neutral (e.g., pH 6-8) | Stable | Stable | Suitable for most bioconjugation reactions and in vitro/in vivo applications. |
| Basic (e.g., pH > 9) | Stable | Stable. | Compatible with reaction conditions involving bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Elevated Temperature | Susceptible to long-term oxidative degradation. | Stable at moderate temperatures. Prolonged exposure to high temperatures may lead to decomposition. For some Boc-protected compounds, decomposition can occur after several weeks at room temperature. | For long-term storage, keep at -20°C. For short-term use, refrigeration is acceptable. Avoid repeated freeze-thaw cycles of solutions. |
| Light | Generally stable, but photostability testing is recommended for final formulations. | Generally stable. | Store in the dark or in amber vials to minimize potential photodegradation, especially for long-term storage. |
| Oxidizing Agents | Susceptible to degradation. | Can be sensitive to strong oxidizing agents. | Avoid exposure to strong oxidizing agents. If necessary, use antioxidants. |
Experimental Protocols
While specific experimental data for this compound is limited in the public domain, the following are generalized protocols for assessing the solubility and stability of similar PEGylated compounds.
Protocol for Solubility Determination
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, DCM)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Equilibrate the solution at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry (if the molecule has a chromophore or can be derivatized) or HPLC.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Protocol for Stability Assessment (Accelerated Stability Study)
Objective: To evaluate the stability of this compound under stressed conditions to predict its shelf-life.
Materials:
-
This compound
-
Solutions of varying pH (e.g., pH 4, 7, 9 buffers)
-
Temperature- and humidity-controlled stability chambers
-
HPLC with a suitable column and detector (e.g., UV or MS)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the different pH buffers at a known concentration.
-
Aliquot the solutions into vials appropriate for the storage conditions.
-
-
Storage Conditions:
-
Place the vials in stability chambers under accelerated conditions. According to ICH guidelines, common conditions include 40°C ± 2°C / 75% RH ± 5% RH.
-
Include control samples stored at the recommended long-term storage condition (e.g., -20°C).
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Monitor for the appearance of degradation products. The analytical method should be stability-indicating, meaning it can separate the intact compound from its degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant and estimate the shelf-life under normal storage conditions.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Structure of this compound.
Caption: Workflow for Solubility Testing.
Caption: Workflow for Stability Testing.
References
- 1. t-Boc-N-amido-PEG36-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 2. Amino-PEG36-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 3. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
A Technical Guide to the Proper Handling and Storage of Amino-PEG36-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the proper handling, storage, and utilization of Amino-PEG36-CH2-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Core Concepts: Chemical Properties and Stability
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure imparts specific chemical properties that dictate its handling and storage requirements. The long PEG chain enhances solubility in aqueous and organic media, a desirable characteristic for bioconjugation reactions.
The Boc protecting group is a key feature, rendering the primary amine nucleophile inert under basic and nucleophilic conditions.[1] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive primary amine for subsequent conjugation.[2] This acid lability is a cornerstone of its utility in multi-step syntheses.
Storage and Handling Recommendations
Proper storage is paramount to prevent degradation and maintain the quality of this compound. The following table summarizes the recommended storage conditions based on available data for similar PEGylated and Boc-protected compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C to -5°C[2][3] Short-term: Room temperature is acceptable for shipping.[4] | Minimizes degradation. Low temperatures slow down potential hydrolytic and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the PEG chain and potential side reactions with atmospheric moisture and carbon dioxide. |
| Light Exposure | Protect from light. Store in an opaque or amber vial. | PEG compounds can be sensitive to light, which can induce photo-oxidative degradation. |
| Moisture | Keep in a dry, desiccated environment. | Moisture can lead to hydrolysis of the Boc group, especially in the presence of trace acidic or basic impurities. It can also affect the physical state of the solid. |
| Form | Store as a solid whenever possible. | Solutions, especially in protic solvents, are more prone to degradation. If a stock solution is necessary, prepare it fresh and store at low temperature. |
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a target-protein-binding ligand (warhead) to an E3 ligase ligand. Below are detailed methodologies for key experimental steps involving this linker.
Boc Deprotection to Yield the Free Amine
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1 to 3 hours.
-
Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the complete removal of the Boc group.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting amine-PEG36-CH2-NH2 as a TFA salt is typically used in the next step without further purification.
Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of the deprotected amine of the PEG linker to a molecule containing a carboxylic acid moiety, a common step in PROTAC synthesis.
Materials:
-
Amine-PEG36-CH2-NH2 (from the deprotection step)
-
Carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a warhead)
-
Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-PEG36-CH2-NH2 (TFA salt, 1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-PEG linker to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4 to 24 hours, monitoring the progress by LC-MS or TLC.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, followed by aqueous washes to remove DMF and excess reagents.
-
The final product is typically purified by flash column chromatography or preparative HPLC.
Visualizing Workflows and Pathways
To further clarify the handling and experimental procedures, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Recommended storage workflow for this compound.
Caption: Experimental workflow for the deprotection of this compound.
Caption: Experimental workflow for amide bond formation.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when using volatile reagents like TFA and DCM.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Spills: In the event of a spill, contain the material and clean the area with appropriate absorbing materials.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the optimal performance and longevity of this compound in their synthetic endeavors, contributing to the successful development of novel therapeutics.
References
The Strategic Role of PEG Linkers in Enhancing PROTAC Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far more than a simple spacer; its composition and length critically influence a PROTAC's efficacy, selectivity, and, importantly, its pharmacokinetic (PK) properties.[2][3] Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the drug-like properties of PROTACs.[2][4] This technical guide provides a comprehensive overview of the role of PEG linkers in improving PROTAC pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The Impact of PEG Linkers on PROTAC Physicochemical Properties and Pharmacokinetics
The unique tripartite structure of PROTACs often results in molecules with high molecular weight and characteristics that fall "beyond the Rule of Five," posing significant challenges for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. PEG linkers, composed of repeating ethylene glycol units, offer a versatile tool to address these challenges by modifying the physicochemical properties of the PROTAC molecule.
Enhancing Solubility
A key advantage of incorporating PEG linkers is the significant improvement in aqueous solubility. The hydrophilic nature of the ethylene glycol units enhances the overall polarity of the PROTAC, which is often a major hurdle for these large and frequently lipophilic molecules. Improved solubility is critical for reliable in vitro assay results, formulation development, and achieving adequate concentrations in vivo for therapeutic efficacy.
Modulating Permeability
The effect of PEG linkers on cell permeability is more complex. While increased hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the flexibility of the PEG chain can also be advantageous. It is hypothesized that the flexible PEG linker can shield the polar functionalities of the PROTAC, allowing it to adopt a more compact, "chameleon-like" conformation that facilitates membrane transit. However, excessive PEG length can also lead to a high polar surface area, potentially reducing permeability. The optimal PEG linker length for permeability is therefore a delicate balance that must be empirically determined for each PROTAC.
Improving Metabolic Stability
The linker is often a site of metabolic vulnerability in PROTAC molecules. While PEG linkers are generally considered to be relatively stable, they can be susceptible to oxidative metabolism. However, strategic placement and modification of the PEG linker, or its combination with more rigid moieties, can enhance metabolic stability. Shorter PEG linkers, for instance, may offer greater steric hindrance, protecting the molecule from metabolic enzymes.
Quantitative Data on the Impact of Linker Composition and Length
The following tables summarize key data from published studies, illustrating the impact of linker composition and length on PROTAC degradation efficiency and pharmacokinetic parameters.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12-29 | < 300 | > 76 | |
| Alkyl/Ether (Optimal) | 21 | 3 | 96 | **** |
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1). This table demonstrates that a minimum linker length is required for degradation activity, with an optimal length providing the highest potency and efficacy.
| PROTAC | Linker Composition | Oral Bioavailability (%) | Species | Reference |
| ARV-110 | Rigidified linker | ~30 | Rat | |
| ARV-471 | Rigidified linker | >30 | Rat | |
| CFT1946 | Optimized linker | 89 | Rat |
Table 2: Oral Bioavailability of Clinically Investigated PROTACs. This table highlights that with careful optimization of the linker and overall molecular properties, good oral bioavailability can be achieved for PROTACs.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic mechanism of action of a PROTAC molecule.
Experimental Workflow for PROTAC DMPK Analysis
Caption: A typical experimental workflow for the DMPK analysis of PROTACs.
Signaling Pathway Modulation by PROTACs
Caption: Simplified signaling pathway showing on-target and potential off-target effects of a kinase-targeting PROTAC.
Detailed Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A-B):
-
The PROTAC solution (typically at 1-10 µM in a transport buffer like Hanks' Balanced Salt Solution) is added to the apical (upper) chamber.
-
The basolateral (lower) chamber contains a drug-free transport buffer.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
The PROTAC solution is added to the basolateral chamber.
-
Samples are collected from the apical chamber at the same time points. This direction helps to identify active efflux.
-
-
Sample Analysis: The concentration of the PROTAC in the collected samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux transporters.
Note: Due to the often "sticky" nature of PROTACs, the addition of a low concentration of bovine serum albumin (BSA) to the basolateral chamber can improve recovery.
In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To evaluate the susceptibility of a PROTAC to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
A reaction mixture is prepared containing liver microsomes (from human, rat, or mouse) and a phosphate buffer (pH 7.4).
-
The PROTAC is added to the mixture at a final concentration typically of 1 µM.
-
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC.
-
Data Analysis:
-
The percentage of the PROTAC remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.
-
Conclusion
PEG linkers represent a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of PROTACs. By judiciously incorporating PEG moieties, it is possible to enhance solubility, modulate permeability, and improve metabolic stability, thereby moving these promising therapeutic agents closer to the clinic. However, the "one-size-fits-all" approach does not apply to linker design. The optimal PEG linker length and composition must be carefully determined for each specific PROTAC, balancing the positive effects on pharmacokinetics with the potential impact on ternary complex formation and degradation efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and optimization of PEGylated PROTACs, ultimately accelerating the development of this transformative class of medicines.
References
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology and Linker Design
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). This revolutionary technology offers a novel approach to drug discovery, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation. This in-depth technical guide provides a comprehensive overview of PROTAC technology, with a particular focus on the critical principles of linker design that govern their efficacy and selectivity.
Introduction to PROTAC Technology: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules designed to co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] Unlike conventional small molecule inhibitors that require continuous binding to a target's active site to exert their effect, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[3][4] This offers several advantages, including the potential to target previously "undruggable" proteins that lack a defined active site, overcome drug resistance, and achieve sustained target depletion at lower doses.[1]
The concept of PROTACs was first introduced in 2001 by Sakamoto, Crews, and Deshaies. Early iterations were peptide-based, which limited their cell permeability and therapeutic potential. The development of small-molecule-based PROTACs marked a significant milestone, leading to the first PROTAC candidates entering clinical trials in 2019.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The action of a PROTAC can be dissected into a series of orchestrated steps that culminate in the degradation of the target protein. This process is initiated by the simultaneous binding of the PROTAC to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule and repeat the cycle.
Core Components of a PROTAC Molecule
A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The modular nature of PROTACs allows for the independent optimization of each component to achieve desired degradation activity and selectivity.
The Linchpin of Efficacy: PROTAC Linker Design Principles
The linker is not merely a passive tether but plays a crucial and active role in the formation and stability of the ternary complex, ultimately dictating the potency and selectivity of the PROTAC. The design of an effective linker involves a multi-parameter optimization process.
Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may sterically hinder the formation of a productive ternary complex, while an excessively long linker can lead to unproductive binding modes or a "hook effect," where the formation of binary complexes is favored over the ternary complex.
Linker Composition and Rigidity
The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. Commonly used linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating cyclic elements like piperazine or piperidine.
-
Flexible Linkers (e.g., PEG, Alkyl Chains): These are synthetically accessible and allow for conformational flexibility, which can be advantageous in the initial stages of PROTAC development to facilitate ternary complex formation. However, high flexibility can also lead to an entropic penalty upon binding and may contribute to poor pharmacokinetic properties.
-
Rigid Linkers (e.g., incorporating cycloalkanes, alkynes): Rigid linkers can restrict the conformational freedom of the PROTAC, potentially leading to more potent and selective compounds by pre-organizing the molecule for optimal ternary complex formation.
Attachment Points (Exit Vectors)
The points at which the linker is connected to the POI and E3 ligase ligands, known as exit vectors, are crucial for maintaining the binding affinity of the ligands to their respective proteins. The linker should be attached at a solvent-exposed region of the ligand to minimize disruption of key binding interactions.
Quantitative Analysis of Linker Effects on PROTAC Performance
The optimization of linker properties is an empirical process that often requires the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions. The efficacy of these PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | CRBN | PEG | 12 | Effective | - | |
| ERα | CRBN | PEG | 16 | More Potent | - | |
| BTK | CRBN | PEG/Alkyl | 3 | - | - | |
| BTK | CRBN | PEG/Alkyl | ≥ 4 PEG units | 1-40 | - |
Key Experimental Protocols for PROTAC Characterization
A robust assessment of PROTAC activity requires a suite of biochemical and cell-based assays to evaluate each step of the degradation pathway.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assays
These assays are crucial for confirming the initial step in the PROTAC mechanism of action.
Protocol (Co-Immunoprecipitation):
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the lysates with an antibody against the target protein or the E3 ligase overnight.
-
Pull-down: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting for the presence of the target protein, the E3 ligase, and the PROTAC.
Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated prior to degradation.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein as described in the ternary complex formation assay.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
Cell Viability and Cytotoxicity Assays
These assays are essential to assess the functional consequences of target protein degradation.
Protocol (MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the PROTAC's effect on cell proliferation.
Conclusion and Future Perspectives
PROTAC technology represents a paradigm shift in drug discovery, offering a powerful new modality to target and eliminate disease-causing proteins. The linker, once considered a simple connector, has emerged as a critical determinant of PROTAC efficacy. A deep understanding of linker design principles, coupled with robust experimental validation, is paramount for the successful development of novel and effective PROTAC-based therapeutics. As our knowledge of the complex interplay between the PROTAC, the target protein, and the E3 ligase continues to grow, we can anticipate the rational design of next-generation degraders with enhanced potency, selectivity, and drug-like properties, heralding a new era of targeted protein degradation therapies.
References
Technical Guide: Amino-PEG36-CH2-Boc for Advanced Research and Drug Development
This technical guide provides an in-depth overview of Amino-PEG36-CH2-Boc, a heterobifunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug development applications. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on suppliers, purity, and essential experimental protocols.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) linker containing 36 ethylene glycol units. It is functionalized with a primary amine (NH2) at one terminus and a Boc-protected amine on a methylene group at the other. This specific arrangement makes it a valuable tool in bioconjugation and medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and subsequent conjugation, providing a versatile platform for linking different molecular entities.
Supplier and Purity Information
The availability and purity of this compound and its analogues are critical for reproducible and reliable experimental outcomes. The following table summarizes the information from various suppliers for the target compound and closely related molecules. Researchers should note that purity specifications can vary between batches and suppliers, and independent verification is always recommended.
| Supplier | Compound Name | Purity | Notes |
| MedchemExpress | This compound | Not specified | A PEG-based PROTAC linker.[1] |
| BOC Sciences | Amino-PEG36-alcohol | >95% | Contains a terminal hydroxyl group instead of the -CH2-Boc moiety. |
| BroadPharm | Amino-PEG36-acid | 97% | Features a terminal carboxylic acid group. |
| CP Lab Safety | Boc-NH-PEG36-OH | ≥95% | An N-Boc protected amino-PEG with a terminal hydroxyl group. |
Experimental Protocols: Quality Assessment of this compound
Ensuring the purity and structural integrity of this compound is a prerequisite for its successful application. Below are generalized experimental protocols for the quality assessment of functionalized PEG linkers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a fundamental technique for assessing the purity of PEG compounds. The method separates the target molecule from potential impurities based on hydrophobicity.
-
Column: A C8 or C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Gradient: A typical gradient might start from 30% ACN and ramp up to 50% ACN over a set period (e.g., 10-20 minutes), followed by a hold and re-equilibration. The optimal gradient will depend on the specific compound and column dimensions.
-
Detection: Since PEG linkers often lack a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification. Mass spectrometry (MS) can be coupled with HPLC for mass verification.
-
Sample Preparation: Dissolve the this compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the PEG linker and identifying the presence of the terminal functional groups and the Boc protecting group.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.
-
Analysis: The characteristic peaks for the PEG backbone (a broad multiplet around 3.6 ppm in ¹H NMR), the methylene group adjacent to the Boc-protected amine, and the protons of the Boc group (a singlet around 1.4 ppm) should be identified and integrated. The absence of signals corresponding to impurities or residual solvents should be confirmed.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the quality control and subsequent application of this compound in the synthesis of a PROTAC.
This diagram outlines the initial quality control steps for the this compound linker, followed by a generalized synthetic route for its incorporation into a PROTAC molecule. The workflow emphasizes the importance of verifying the purity and structure of the linker before proceeding with the multi-step synthesis.
References
Methodological & Application
Synthesis of PROTACs Utilizing an Amino-PEG36-CH2-Boc Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using a long-chain polyethylene glycol (PEG) linker, specifically focusing on the use of an Amino-PEG36-CH2-Boc linker. These protocols are designed to be a valuable resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] This is achieved by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
The linker is a critical element in PROTAC design, significantly influencing the efficacy, solubility, and cell permeability of the molecule.[4] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the aqueous solubility of PROTACs. The length and flexibility of the PEG chain are crucial parameters that can be optimized to ensure the proper orientation and stability of the ternary complex, which is essential for efficient protein degradation. The this compound linker provides a long, flexible spacer with a Boc-protected amine for sequential and controlled conjugation to the desired ligands.
Case Study: Synthesis of a BRD4-Targeting PROTAC
This application note will use the synthesis of a Bromodomain-containing protein 4 (BRD4) targeting PROTAC as a case study. BRD4 is a well-established therapeutic target in oncology, and its degradation has been shown to downregulate the expression of the MYC oncogene. The synthesis will involve the coupling of a BRD4 ligand (e.g., a derivative of JQ1) and an E3 ligase ligand (e.g., pomalidomide for recruiting Cereblon) via the this compound linker.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker is typically a multi-step process involving amide bond formation and Boc deprotection. The following protocols provide a general framework and may require optimization for specific ligands.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the this compound Linker
This protocol describes the coupling of a ligand containing a carboxylic acid moiety (either the POI ligand or the E3 ligase ligand) to the deprotected amine of the PEG linker.
Table 1: Reagents and Materials for Amide Coupling
| Reagent/Material | Role | Recommended Supplier |
| Carboxylic Acid-Functionalized Ligand (e.g., JQ1-acid) | Warhead or Anchor | Commercially Available |
| This compound | Linker | JenKem Technology |
| HATU | Coupling Agent | Commercially Available |
| DIPEA | Base | Commercially Available |
| Anhydrous DMF | Solvent | Commercially Available |
| Nitrogen Atmosphere | Inert Environment | Laboratory Supply |
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the this compound linker (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.
-
Add the activated ligand solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.
Protocol 2: Boc Deprotection
This step removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal the terminal amine for subsequent coupling.
Table 2: Reagents and Materials for Boc Deprotection
| Reagent/Material | Role | Recommended Supplier |
| Boc-Protected PROTAC Intermediate | Substrate | Synthesized in Protocol 1 |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Commercially Available |
| Dichloromethane (DCM) | Solvent | Commercially Available |
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (20-50% v/v) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-TFA salt is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to Form the PROTAC
This protocol describes the final coupling of the second ligand (containing a carboxylic acid) to the deprotected PEG linker.
Procedure:
-
Follow the procedure outlined in Protocol 1, using the deprotected amine-PEG-ligand intermediate from Protocol 2 and the second carboxylic acid-functionalized ligand as the coupling partners.
-
After workup, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Quantitative Data
The following tables provide representative data for the synthesis and characterization of a BRD4-targeting PROTAC using a long-chain PEG linker. Note: Data is illustrative and may vary based on the specific ligands and reaction conditions.
Table 3: Synthesis Yield and Purity
| Step | Product | Starting Material (eq) | Yield (%) | Purity (by HPLC) |
| Protocol 1 | JQ1-PEG36-Boc | JQ1-acid (1.0) | 75-85 | >95% |
| Protocol 2 | JQ1-PEG36-NH2·TFA | JQ1-PEG36-Boc (1.0) | ~Quantitative | Used directly |
| Protocol 3 | JQ1-PEG36-Pomalidomide | Pomalidomide (1.2) | 40-50 | >98% |
Table 4: Characterization of the Final PROTAC
| Analytical Method | Expected Result |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the BRD4 ligand, PEG linker, and E3 ligase ligand. |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
| HPLC | A single major peak indicating high purity. |
Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for the three-step synthesis of a PROTAC.
BRD4/c-MYC Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 and its effect on c-MYC.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase C inhibitor anchored BRD4 PROTAC PEGylated nanoliposomes for the treatment of vemurafenib-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG36-CH2-Boc Conjugation in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
The Amino-PEG36-CH2-Boc linker is a long-chain, flexible polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The extended 36-unit PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The terminal primary amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for a controlled, stepwise conjugation to E3 ligase ligands and POI ligands through standard amide bond formation chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, targeting common E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).
Data Presentation: Representative Performance of Long-Chain PEG-Containing PROTACs
While specific quantitative data for PROTACs synthesized with the this compound linker is not extensively available in peer-reviewed literature, the following tables summarize representative data for PROTACs containing long-chain PEG linkers. This data illustrates the typical degradation efficiency (DC50 and Dmax) and binding affinities observed for such constructs and serves as a benchmark for PROTACs developed using the protocols described herein.
Disclaimer: The data presented in Tables 1 and 2 are illustrative examples from published studies on PROTACs with long-chain PEG linkers and are not specific to PROTACs synthesized with this compound. Researchers should perform their own experiments to determine the specific activity of their synthesized PROTACs.
Table 1: Representative Degradation Efficiency of Long-Chain PEG-Containing PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG-A | BRD4 | CRBN | HeLa | 25 | >95 |
| PROTAC-PEG-B | BTK | VHL | MOLM-14 | 10 | 90 |
| PROTAC-PEG-C | ERRα | VHL | 22Rv1 | 50 | >85 |
| PROTAC-PEG-D | AR | CRBN | LNCaP | 15 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Representative Binding Affinities of Long-Chain PEG-Containing PROTACs
| PROTAC ID | Binding to Target Protein (Kd, nM) | Binding to E3 Ligase (Kd, nM) |
| PROTAC-PEG-A | 150 (BRD4) | 250 (CRBN) |
| PROTAC-PEG-B | 50 (BTK) | 100 (VHL) |
| PROTAC-PEG-C | 200 (ERRα) | 120 (VHL) |
| PROTAC-PEG-D | 80 (AR) | 300 (CRBN) |
Kd: Dissociation constant.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a three-stage process:
-
Conjugation of the E3 Ligase Ligand to the Linker: Formation of an amide bond between the carboxylic acid of an E3 ligase ligand (or a derivative) and the free amine of the deprotected linker. Alternatively, and as detailed below, the amine of the linker can be coupled to a carboxylic acid on the E3 ligase ligand.
-
Boc Deprotection: Removal of the Boc protecting group to expose the terminal amine on the other end of the linker.
-
Conjugation of the Target Protein Ligand: Formation of a second amide bond between the newly exposed amine on the linker and a carboxylic acid on the target protein ligand.
The following are detailed, step-by-step protocols for the synthesis of a hypothetical PROTAC targeting BRD4 (using the ligand JQ1) and recruiting the CRBN E3 ligase (using the ligand pomalidomide).
Protocol 1: Conjugation of Pomalidomide (CRBN Ligand) to this compound
This protocol describes the coupling of a carboxylic acid-functionalized pomalidomide derivative to the amine of the this compound linker.
Materials:
-
Pomalidomide-C4-COOH (or other carboxyl-functionalized CRBN ligand)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pomalidomide-C4-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated pomalidomide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the Pomalidomide-PEG36-CH2-Boc conjugate.
-
Protocol 2: Boc Deprotection of Pomalidomide-PEG36-CH2-Boc
This protocol describes the removal of the Boc protecting group to generate the free amine.
Materials:
-
Pomalidomide-PEG36-CH2-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Deprotection Reaction:
-
Dissolve the Pomalidomide-PEG36-CH2-Boc conjugate in DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting product, Pomalidomide-PEG36-CH2-NH₂ as a TFA salt, can often be used in the next step without further purification.
-
Protocol 3: Conjugation of JQ1 (BRD4 Ligand) to Pomalidomide-PEG36-CH2-NH₂
This protocol describes the final coupling step to synthesize the complete PROTAC molecule.
Materials:
-
Pomalidomide-PEG36-CH2-NH₂ (TFA salt)
-
(+)-JQ1-carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Preparative HPLC system for purification
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (+)-JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Note: Additional DIPEA is required to neutralize the TFA salt of the amine.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Dissolve the Pomalidomide-PEG36-CH2-NH₂ TFA salt (1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the activated JQ1 solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain a highly pure product.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
Logical Relationship: Chemical Conjugation Strategy
Caption: Stepwise chemical conjugation strategy for PROTAC synthesis.
Application Notes and Protocols for Boc Deprotection of Amino-PEG36-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from Amino-PEG36-CH2-Boc. The removal of the Boc protecting group is a critical step in bioconjugation and drug development, yielding a primary amine that is ready for subsequent functionalization.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines, such as this compound, is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).[1] This process involves the protonation of the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.
Quantitative Data Summary
The following tables summarize common reaction conditions and efficiencies for the Boc deprotection of PEG linkers. These values serve as a strong starting point for the optimization of specific reactions.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temperature |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temperature |
Table 2: Representative Reaction Efficiencies
| Parameter | Value | Reference |
| Boc Deprotection Efficiency | >95% | |
| NHS Ester Conjugation Efficiency (Post-Deprotection) | 80-95% |
Table 3: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Boc deprotection of this compound using TFA in DCM.
Materials:
-
Boc-amino-PEG36-CH2-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (for optional basic work-up)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
LC-MS system for reaction monitoring
Protocol 1: Deprotection and Isolation as TFA Salt
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The deprotected amine is more polar and will have a lower Rf value on TLC. For LC-MS, monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Co-evaporation with toluene (3 times) can help remove residual TFA.
-
Precipitation and Isolation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected amine as its TFA salt. Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.
-
Drying: Dry the product under vacuum to obtain the amine-PEG36-CH2-NH2 as a TFA salt. This product can often be used directly in subsequent steps.
Protocol 2: Optional Basic Work-up to Obtain the Free Amine
-
Follow steps 1-5 from Protocol 1.
-
Concentration: After the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Redissolution: Redissolve the residue in a small amount of DCM and transfer it to a separatory funnel.
-
Neutralization: Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will be evolved. Ensure adequate ventilation and pressure release. Continue adding the NaHCO₃ solution until the aqueous layer is basic (test with pH paper).
-
Extraction: Extract the aqueous layer with DCM (e.g., 3 times the volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Final Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Boc deprotection of this compound.
References
Application Notes and Protocols for Coupling Amino-PEG36-CH2-Boc to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent coupling of an amino-terminated polyethylene glycol (PEG) linker with a Boc-protected terminal group (Amino-PEG36-CH2-Boc) to a target protein ligand possessing available carboxyl groups. The primary method described is the widely used carbodiimide crosslinker chemistry utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The protocols cover the activation of carboxyl groups on the target protein, the coupling reaction with the amino-PEG linker, and the subsequent deprotection of the terminal Boc group to yield a free amine for further functionalization.
I. Overview of the Coupling Strategy
The conjugation of this compound to a target protein ligand is a two-stage process. The first stage involves the formation of a stable amide bond between the free primary amine of the PEG linker and a carboxyl group on the target protein. This is achieved by activating the carboxyl groups using EDC and NHS (or Sulfo-NHS). The second stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the other end of the PEG linker to expose a primary amine, which can then be used for subsequent conjugation or modification steps.
Primary amines are excellent nucleophiles and are readily targeted for conjugation with various reactive groups, making them a popular choice for bioconjugation.[1] The use of EDC and NHS to form an amide bond is a common and versatile technique for crosslinking proteins and other biomolecules.[1][2]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the coupling and deprotection reactions. Optimization may be required for specific target proteins and ligands.
Table 1: Recommended Molar Ratios for EDC/Sulfo-NHS Coupling Reaction
| Component | Recommended Molar Excess (relative to Protein) | Notes |
| EDC | 2-10 fold | A higher excess may be needed for dilute protein solutions.[3] |
| Sulfo-NHS | 2-5 fold (relative to EDC) | Using Sulfo-NHS increases the stability of the active intermediate and improves coupling efficiency.[4] |
| This compound | 10-50 fold | A significant excess of the PEG reagent is often used to drive the reaction to completion. |
Table 2: Reaction Conditions for Coupling and Deprotection
| Parameter | Stage 1: Coupling | Stage 2: Deprotection |
| pH | Activation: 4.5-6.0, Coupling: 7.2-8.0 | Not applicable (anhydrous conditions) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Activation: 15 min, Coupling: 2 hours | 30-60 minutes |
| Quenching Reagent | Hydroxylamine (10-50 mM) or Tris/Glycine (20-50 mM) | Not applicable |
III. Experimental Protocols
Protocol 1: Coupling of this compound to Target Protein using EDC/Sulfo-NHS Chemistry
This protocol describes a two-step method where the carboxyl groups on the target protein are first activated with EDC and Sulfo-NHS, followed by the addition of the amino-PEG linker.
Materials:
-
Target protein with accessible carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare fresh solutions of EDC and Sulfo-NHS in ultrapure water immediately before use.
-
Dissolve the target protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Target Protein:
-
To the protein solution, add EDC to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to exchange the buffer to the optimal pH for the coupling reaction.
-
-
Coupling Reaction:
-
Immediately add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of the PEG reagent is recommended.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis. Ion exchange chromatography (IEX) may also be effective for separating the PEGylated protein from the unconjugated protein.
-
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to expose a terminal primary amine.
Materials:
-
Boc-protected PEGylated protein (lyophilized)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane or anisole)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether (ice-cold)
Procedure:
-
Preparation of Deprotection Cocktail:
-
In a fume hood, prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% scavenger.
-
Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected PEGylated protein in the deprotection cocktail.
-
Incubate for 30-60 minutes at room temperature with occasional swirling.
-
-
Precipitation and Washing:
-
Precipitate the deprotected protein by adding ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the protein pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying and Storage:
-
Air-dry the protein pellet to remove residual ether.
-
Resuspend the deprotected PEGylated protein in a suitable buffer for storage at -20°C or -80°C.
-
IV. Troubleshooting
Table 3: Common Issues and Solutions in EDC/NHS Coupling
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Inactive EDC or NHS | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent moisture contamination. |
| Suboptimal pH | Verify the pH of the activation and coupling buffers. Use non-amine and non-carboxylate buffers for the activation step. | |
| Presence of competing nucleophiles in the buffer | Avoid buffers containing primary amines (e.g., Tris, glycine). | |
| Protein Precipitation | High concentration of EDC | Reduce the molar excess of EDC. |
| Protein instability in the reaction buffer | Ensure the protein is soluble and stable at the reaction pH. Consider a buffer exchange step. | |
| Protein Cross-linking | One-step reaction protocol | Use a two-step protocol with an intermediate purification step to remove excess EDC and NHS before adding the second protein. |
References
Application Notes and Protocols for Ternary Complex Formation Utilizing an Amino-PEG36-CH2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable ternary complex is a critical event in the mechanism of action for a growing class of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. These bifunctional molecules orchestrate the interaction between a target Protein of Interest (POI) and a recruiting protein, often an E3 ubiquitin ligase, to elicit a specific biological outcome such as targeted protein degradation. The linker connecting the two binding moieties plays a crucial role in the stability and geometry of this ternary complex.
This document provides detailed application notes and experimental protocols for the formation and characterization of a ternary complex involving a bifunctional molecule synthesized using an Amino-PEG36-CH2-Boc linker. The Boc (tert-butyloxycarbonyl) protecting group allows for a versatile, two-step conjugation strategy, making this linker a valuable tool in the development of such therapeutics.[1][2][3]
The Role of the this compound Linker
The this compound linker is a heterobifunctional crosslinker.[1] Its key features include:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects the primary amine, preventing unwanted reactions during the initial conjugation step.[1] This protecting group can be readily removed under acidic conditions to reveal the amine for subsequent conjugation.
-
PEG Spacer: The long polyethylene glycol (PEG) chain enhances solubility and can provide the necessary flexibility and length to span the distance between the two target proteins, facilitating optimal ternary complex formation.
-
Reactive Terminus: The other end of the linker is assumed to have a reactive group (e.g., a carboxylic acid, maleimide, etc., which is not specified in the name but is necessary for the first conjugation) to attach to the first binding ligand.
The use of this linker enables a controlled, sequential synthesis of the bifunctional molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The formation of a ternary complex is the initiating step in PROTAC-mediated protein degradation. The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Several biophysical techniques are essential for characterizing the formation and stability of the ternary complex. These methods allow for the quantitative assessment of binding affinities and kinetics.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics (association and dissociation rates) and affinity of binary and ternary interactions.
Objective: To determine the binding affinities (KD) and kinetic rate constants (kon, koff) for the binary interactions (Bifunctional Molecule:POI and Bifunctional Molecule:E3 Ligase) and the ternary complex formation.
Experimental Workflow:
Caption: General workflow for SPR-based ternary complex analysis.
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase onto a suitable sensor chip surface.
-
Binary Interaction Analysis (Bifunctional Molecule to E3 Ligase):
-
Prepare a series of dilutions of the bifunctional molecule in a suitable running buffer.
-
Inject the dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD.
-
-
Binary Interaction Analysis (Bifunctional Molecule to POI): This can be performed by immobilizing the POI and flowing the bifunctional molecule over the surface.
-
Ternary Complex Analysis:
-
Prepare a constant, saturating concentration of the POI in the running buffer.
-
Prepare a dilution series of the bifunctional molecule and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the binding curves to calculate kinetic and affinity constants.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities: α = (KD for binary interaction) / (KD for ternary interaction). A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor.
Protocol:
-
Instrument Setup: Set the desired experimental temperature (e.g., 25°C) and perform control titrations (e.g., buffer into buffer) to establish the baseline heat of dilution.
-
Binary Titrations:
-
Titration 1 (Bifunctional Molecule into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the bifunctional molecule solution. Perform a series of injections and record the heat changes.
-
Titration 2 (Bifunctional Molecule into POI): Fill the ITC cell with the POI solution and the syringe with the bifunctional molecule solution.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the POI.
-
Fill the syringe with the bifunctional molecule solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine KD, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.
-
Calculate the cooperativity factor (α) from the binary and ternary KD values.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in a homogeneous format, making it suitable for high-throughput screening.
Objective: To quantify the formation of the ternary complex in solution.
Protocol:
-
Reagent Preparation:
-
Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
-
Utilize corresponding terbium (Tb)-labeled anti-tag antibody (donor) and a fluorescently labeled (e.g., AF488) anti-tag antibody (acceptor).
-
-
Assay Procedure:
-
In a microplate, add the tagged POI, tagged E3 ligase, and the bifunctional molecule at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for complex formation.
-
-
Signal Detection:
-
Excite the donor fluorophore (Tb) at its specific wavelength.
-
Measure the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the bifunctional molecule concentration to determine the potency (e.g., EC50) of ternary complex formation. Be mindful of the "hook effect," where at high concentrations of the bifunctional molecule, the signal may decrease due to the formation of binary complexes.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments for a bifunctional molecule ("Molecule X") synthesized with an this compound linker.
Table 1: Summary of SPR Kinetic and Affinity Data
| Interaction | kon (1/Ms) | koff (1/s) | KD (nM) |
| Molecule X : E3 Ligase (Binary) | 1.5 x 10^5 | 3.0 x 10^-3 | 20.0 |
| Molecule X : POI (Binary) | 2.0 x 10^5 | 8.0 x 10^-3 | 40.0 |
| Molecule X : E3 Ligase + POI (Ternary) | 4.5 x 10^5 | 2.25 x 10^-3 | 5.0 |
Table 2: Summary of ITC Thermodynamic and Affinity Data
| Interaction | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Molecule X : E3 Ligase (Binary) | 22.5 | 1.05 | -8.5 | -2.1 |
| Molecule X : POI (Binary) | 45.0 | 0.98 | -7.2 | -2.8 |
| Molecule X : E3 Ligase + POI (Ternary) | 5.5 | 1.02 | -12.3 | -1.5 |
Table 3: Cooperativity Calculation
| Parameter | Value |
| KD (Molecule X : E3 Ligase) | 20.0 nM |
| KD (Ternary Complex) | 5.0 nM |
| Cooperativity (α) | 4.0 |
A cooperativity factor of 4.0 indicates that the formation of the ternary complex is favored over the individual binary interactions.
Conclusion
The characterization of ternary complex formation is a cornerstone of developing novel therapeutics like PROTACs. The protocols outlined in this document provide a comprehensive framework for utilizing biophysical techniques such as SPR, ITC, and TR-FRET to quantitatively assess the interactions mediated by a bifunctional molecule constructed with an this compound linker. The data generated from these experiments are crucial for understanding the structure-activity relationships and for guiding the optimization of linker length, composition, and attachment points to achieve desired therapeutic outcomes.
References
Application Notes and Protocols for Assessing Cell Permeability of PROTACs Containing Amino-PEG36-CH2-Boc Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. However, their unique structure, often characterized by a high molecular weight and a flexible linker connecting two distinct ligands, presents significant challenges to achieving optimal cell permeability and oral bioavailability. The linker, in particular, plays a crucial role in determining the physicochemical properties of the PROTAC, including its permeability. This document provides detailed protocols and application notes for assessing the cell permeability of PROTACs, with a specific focus on those incorporating a long-chain Amino-PEG36-CH2-Boc linker. These guidelines are intended for researchers, scientists, and drug development professionals working to optimize the delivery and efficacy of PROTAC-based therapeutics.
Application Note 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for evaluating the passive permeability of a compound across an artificial lipid membrane. This assay is particularly useful for early-stage screening of PROTAC candidates to assess their ability to passively diffuse across a cell membrane.
Experimental Protocol: PAMPA
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of lecithin in dodecane.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Dissolve the PROTAC test compound in a suitable solvent (e.g., DMSO) to create a 10 mM stock solution.
-
-
Assay Procedure:
-
Pipette 5 µL of the lecithin solution onto the membrane of each well in the donor plate (hydrophilic PVDF membrane).
-
Add 180 µL of PBS to each well of the acceptor plate.
-
Dilute the PROTAC stock solution in PBS to a final concentration of 100 µM.
-
Add 180 µL of the diluted PROTAC solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where:
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
Data Presentation: PAMPA Results for Representative PROTACs
| Compound ID | Linker Composition | Molecular Weight ( g/mol ) | Papp (10⁻⁶ cm/s) | Permeability Classification |
| PROTAC-1 | This compound | >1200 | 0.5 | Low |
| PROTAC-2 | Alkyl C8 | ~950 | 2.5 | Medium |
| PROTAC-3 | Amino-PEG12-CH2-Boc | ~900 | 1.8 | Medium-Low |
| Verapamil (Control) | N/A | 454.6 | 15.2 | High |
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Application Note 2: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro method that utilizes a human colon adenocarcinoma cell line (Caco-2) to predict intestinal drug absorption. Caco-2 cells differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing transmembrane transporters, thus mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the Caco-2 monolayer to ensure its integrity. A TEER value >250 Ω·cm² is generally considered acceptable.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing the PROTAC test compound (e.g., 10 µM) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with 5% CO₂ for 2 hours.
-
Collect samples from both the apical and basolateral compartments at specified time points.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Efflux Ratio Determination (Basolateral to Apical):
-
Perform the permeability assay in the reverse direction (basolateral to apical) to determine the efflux ratio.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.
-
Data Presentation: Caco-2 Permeability of Representative PROTACs
| Compound ID | Linker Composition | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| PROTAC-1 | This compound | 0.2 | 1.8 | 9.0 | Low (Efflux Substrate) |
| PROTAC-2 | Alkyl C8 | 1.5 | 3.5 | 2.3 | Low-Medium (Efflux Substrate) |
| PROTAC-3 | Amino-PEG12-CH2-Boc | 0.8 | 2.4 | 3.0 | Low (Efflux Substrate) |
| Propranolol (Control) | N/A | 20.5 | 21.0 | 1.0 | High |
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Application Note 3: Cellular Uptake Assay by LC-MS/MS
This assay directly quantifies the amount of a PROTAC that enters cells, providing a direct measure of its cellular accumulation. This is crucial for understanding if the PROTAC can reach its intracellular target at a sufficient concentration.
Experimental Protocol: Cellular Uptake Assay
-
Cell Seeding:
-
Seed the target cells (e.g., HeLa, HEK293) in a 6-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Treatment:
-
Treat the cells with the PROTAC compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 2, 4, 6 hours) at 37°C.
-
-
Cell Lysis and Extraction:
-
After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Harvest the cell lysate and determine the total protein concentration using a BCA assay.
-
Perform a protein precipitation step (e.g., with acetonitrile) to extract the PROTAC from the lysate.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the intracellular concentration of the PROTAC.
-
-
Data Analysis:
-
Normalize the amount of PROTAC detected to the total protein concentration to report the cellular uptake in units such as pmol/mg protein.
-
Data Presentation: Cellular Uptake of Representative PROTACs
| Compound ID | Linker Composition | Cell Line | Incubation Time (hr) | Intracellular Conc. (pmol/mg protein) |
| PROTAC-1 | This compound | HeLa | 4 | 5.2 |
| PROTAC-2 | Alkyl C8 | HeLa | 4 | 25.8 |
| PROTAC-3 | Amino-PEG12-CH2-Boc | HeLa | 4 | 12.1 |
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for the cellular uptake assay using LC-MS/MS.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein. Understanding this intracellular process highlights the critical importance of sufficient cell permeability for the PROTAC to exert its therapeutic effect.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Application of Amino-PEG36-CH2-Boc in Cancer Research: A Focus on PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the physicochemical properties and biological activity of the PROTAC. Amino-PEG36-CH2-Boc is a long-chain polyethylene glycol (PEG) based linker that offers several advantages in PROTAC design, including enhanced aqueous solubility, improved cell permeability, and favorable pharmacokinetic profiles. The Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC molecule.
This document provides detailed application notes and protocols for the conceptual use of this compound in the development of PROTACs for cancer research. While specific quantitative data for PROTACs utilizing this exact 36-unit PEG linker are not extensively available in peer-reviewed literature, we will use a well-characterized Bromodomain and Extra-Terminal domain (BET) protein degrader, MZ1, which employs a shorter PEG linker, as a representative example to illustrate the experimental methodologies and data presentation.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Signaling Pathway: BRD4 Degradation in Cancer
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes, such as c-MYC. Degradation of BRD4 by a PROTAC leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of BRD4 degradation by a PROTAC in cancer.
Quantitative Data Presentation
The following tables summarize the in vitro activity of the representative BRD4-degrader, MZ1. This data is provided to illustrate the typical parameters measured for PROTACs.
Table 1: In Vitro Degradation of BRD4 by MZ1
| Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
| HeLa | 25 | >95 | 24 |
| 22Rv1 | 13 | >90 | 18 |
| MOLM-13 | 8 | >95 | 18 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of MZ1
| Cell Line | IC50 (nM) | Time (h) |
| 22Rv1 | 39 | 72 |
| MOLM-13 | 15 | 72 |
| MV-4-11 | 9 | 72 |
IC50: Concentration for 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the E3 ligase ligand to the this compound linker, followed by deprotection and coupling to the target protein ligand.
Caption: Experimental workflow for PROTAC synthesis.
Materials:
-
E3 ligase ligand with a carboxylic acid handle (e.g., VHL ligand)
-
This compound
-
Target protein ligand with a carboxylic acid handle (e.g., JQ1 acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard organic synthesis glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to the Linker a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the product by flash column chromatography to obtain the E3 Ligand-PEG36-CH2-Boc conjugate.
-
Step 2: Boc Deprotection a. Dissolve the E3 Ligand-PEG36-CH2-Boc conjugate in DCM. b. Add TFA (20-50% v/v) at 0 °C. c. Stir for 1-2 hours at room temperature. d. Monitor the reaction by LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure to yield the amine salt, which can often be used in the next step without further purification.
-
Step 3: Coupling of Target Protein Ligand a. Dissolve the target protein ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature. c. Add the deprotected E3 Ligand-PEG36-CH2-NH2 (1.1 eq). d. Stir at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cancer cell line of interest (e.g., HeLa, 22Rv1)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Develop with ECL substrate and capture the image.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT)
This protocol is used to determine the IC50 of the synthesized PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs with enhanced drug-like properties. The extended length of the PEG chain can be advantageous in optimizing the ternary complex formation for certain target protein and E3 ligase pairs. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of PROTACs. While quantitative data for PROTACs with a PEG36 linker is still emerging, the methodologies described here, exemplified by the well-studied BRD4 degraders, provide a solid foundation for researchers to explore the potential of long-chain PEG linkers in the development of novel cancer therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Amino-PEG36-CH2-Boc Applications
Welcome to the technical support center for Amino-PEG36-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, particularly concerning low degradation efficiency when this molecule is used as a linker in proteolysis-targeting chimeras (PROTACs) or other drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a long polyethylene glycol (PEG) chain (36 ethylene glycol units) that provides solubility and favorable pharmacokinetic properties.[1][2] One end is terminated with a Boc-protected amine (-CH2-NH-Boc), and the other end is implicitly an amine (H2N-). The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to reveal a reactive primary amine.[3][4][] This linker is frequently used in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Q2: I am observing low or no degradation of my target protein. What are the first things I should check?
When troubleshooting low degradation efficiency with a PROTAC, it's essential to systematically verify each step of the mechanism.
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Confirm Target Engagement: Ensure your PROTAC is binding to the intended target protein within the cells. A cellular thermal shift assay (CETSA) can be used to verify this.
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Assess Ternary Complex Formation: The PROTAC must simultaneously bind the target protein and an E3 ligase to form a stable ternary complex. Co-immunoprecipitation experiments can be used to detect this complex.
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Verify Proteasome-Mediated Degradation: Confirm that the observed degradation is occurring via the ubiquitin-proteasome system. This can be tested by co-treating cells with your PROTAC and a proteasome inhibitor (like MG132). A rescue of the target protein levels in the presence of the inhibitor indicates proteasome-dependent degradation.
Q3: Could the issue be with the Boc deprotection step during my synthesis?
Absolutely. Incomplete removal of the Boc protecting group will result in a non-functional linker, preventing the conjugation of your E3 ligase ligand or target protein ligand. This will lead to a failed synthesis of the final PROTAC molecule and consequently, no degradation. It is crucial to monitor the deprotection reaction to ensure it goes to completion.
Q4: Are there known issues with PEG linkers that could affect degradation?
Yes, the linker itself plays a critical role in PROTAC efficacy.
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Linker Length: The length of the PEG chain is crucial. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into proximity.
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Physicochemical Properties: PROTACs are often large molecules with poor cell permeability. The PEG linker is intended to improve solubility, but the overall properties of the final molecule must be considered.
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"Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation. This can reduce the concentration of the effective ternary complex, leading to lower degradation. It is important to test a wide range of PROTAC concentrations to identify the optimal window for degradation.
Troubleshooting Guide: Low Degradation Efficiency
This guide provides a structured approach to identifying the root cause of low degradation efficiency.
Problem Area 1: Synthesis and Compound Integrity
Issue: Incomplete Boc Deprotection
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Symptom: No or low yield of the final PROTAC molecule after conjugation. Subsequent experiments show no target degradation.
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Troubleshooting Steps:
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Monitor Deprotection Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected amine. The deprotected product will be more polar and have a lower Rf value on TLC.
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Optimize Reaction Conditions: Ensure you are using appropriate acidic conditions for Boc removal. Trifluoroacetic acid (TFA) is commonly used. See the experimental protocols section for details.
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Purify the Deprotected Product: Ensure the deprotected amine is pure before proceeding to the next conjugation step.
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Issue: Poor Solubility or Stability of the Final Compound
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Symptom: Inconsistent results between experiments. Precipitation observed in cell culture media.
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Troubleshooting Steps:
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Ensure Complete Dissolution: Make sure your compound is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous cell culture media.
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Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles. Prepare fresh solutions of your compound for each experiment.
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Assess Compound Stability: The ester linkages sometimes present in PEG derivatives can be susceptible to hydrolysis, depending on the pH.
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Problem Area 2: Biological Activity
Issue: Lack of Target Engagement
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Symptom: No degradation is observed, and you suspect the PROTAC is not binding to its intended protein target.
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Troubleshooting Steps:
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Perform a Cellular Thermal Shift Assay (CETSA): This experiment can confirm target engagement in intact cells. A successful PROTAC will increase the thermal stability of the target protein.
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Issue: Inefficient Ternary Complex Formation
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Symptom: Target engagement is confirmed, but there is still no degradation.
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Troubleshooting Steps:
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Co-immunoprecipitation (Co-IP): Lyse cells treated with your PROTAC and immunoprecipitate the target protein. Then, use a Western blot to probe for the presence of the E3 ligase.
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Vary Linker Length: If you have the synthetic capability, try synthesizing versions of your PROTAC with different PEG linker lengths. It has been shown that even a single ethylene glycol unit can make a difference in degradation selectivity and efficiency.
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Issue: The "Hook Effect"
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Symptom: Degradation is observed at lower concentrations but decreases at higher concentrations of your PROTAC.
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Troubleshooting Steps:
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Perform a Dose-Response Curve: Test a wide range of concentrations (from picomolar to micromolar) to identify the optimal concentration for degradation and to determine if the hook effect is present.
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Experimental Protocols
Protocol 1: Boc Deprotection of this compound using TFA
This protocol describes the standard procedure for removing the Boc protecting group.
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Dissolution: Dissolve the Boc-amino-PEG36-CH2-Boc in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.
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Addition of TFA: Add Trifluoroacetic acid (TFA) to the solution. A common method is to use a mixture of 25-50% TFA in DCM.
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Reaction: Stir the reaction at room temperature (20-25 °C) for 30 minutes to 2 hours.
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Monitoring: Monitor the reaction's progress using TLC or LC-MS.
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TLC: Spot the reaction mixture on a silica gel plate alongside the starting material. The product (free amine) will be more polar (lower Rf). Visualize with a ninhydrin stain.
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LC-MS: Look for the disappearance of the mass corresponding to the starting material and the appearance of the mass for the deprotected product.
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Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The product will be the amine as its TFA salt.
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Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the free amine.
Protocol 2: Western Blot to Assess Protein Degradation
This protocol is a standard method to quantify the levels of a target protein.
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Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of your PROTAC or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).
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Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to your target protein overnight at 4 °C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Loading Control: To ensure equal protein loading, probe the same membrane with an antibody for a housekeeping protein like GAPDH or β-actin.
Quantitative Data Summary
While specific degradation efficiency data for this compound is highly dependent on the specific PROTAC construct and target, the following table summarizes typical conditions for the critical Boc deprotection step.
| Parameter | Value/Condition | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | |
| Solvent | Dichloromethane (DCM) | |
| TFA Concentration | 25-50% in DCM | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Monitoring Method | TLC, LC-MS |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.
Troubleshooting Workflow for Low Degradation
Caption: A logical workflow for troubleshooting low degradation efficiency.
References
Technical Support Center: Optimizing Amino-PEG36-CH2-Boc Linker Length for Improved PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Amino-PEG36-CH2-Boc and similar PEGylated linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound linker in a PROTAC, and why is its length a critical parameter for optimization?
A1: The this compound serves as a flexible linker connecting the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand in a PROTAC molecule.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] The length of this linker is critical because it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] An optimal linker length is necessary to enable efficient ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3] If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, if the linker is too long, it can lead to unproductive binding modes and a decrease in degradation efficiency due to increased flexibility and entropy. Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair to achieve maximal degradation.
Q2: What are the advantages of using a PEG-based linker like this compound in PROTAC design?
A2: Polyethylene glycol (PEG) linkers offer several benefits in PROTAC development. Their inherent hydrophilicity can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. The defined number of repeating ethylene glycol units in discrete PEG linkers allows for systematic and precise modification of the linker length, which is a key aspect of PROTAC optimization. Furthermore, the bifunctional nature of linkers like this compound, which contains a protected amine and a reactive group, enables a modular and straightforward synthetic approach to building PROTAC libraries.
Q3: We are observing a decrease in target protein degradation at higher concentrations of our PROTAC. What is causing this "hook effect"?
A3: The "hook effect" is a common phenomenon with PROTACs where efficacy decreases at high concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the desired productive ternary complex. These binary complexes sequester the components needed for degradation, thus inhibiting the overall process. To mitigate this, it is crucial to perform a comprehensive dose-response experiment to identify the optimal concentration range for maximal degradation.
Q4: Our PROTAC shows potent biochemical activity but poor cellular degradation. What are the likely reasons and how can we troubleshoot this?
A4: A significant drop-off in activity from biochemical assays to cellular assays often points to issues with cell permeability. PROTACs are typically large molecules with high molecular weights and polar surface areas, which can hinder their ability to cross the cell membrane.
Here are some troubleshooting steps:
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Assess Physicochemical Properties: Analyze the molecular weight, polar surface area (PSA), and number of rotatable bonds of your PROTAC. While PROTACs often lie "beyond the Rule of Five," understanding these properties can guide modifications.
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Modify the Linker: The linker composition significantly impacts permeability. Replacing flexible, polar PEG units with more rigid alkyl chains or incorporating cyclic structures can sometimes improve permeability by allowing the molecule to adopt a less polar conformation.
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Permeability Assays: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to quantitatively measure the permeability of your PROTAC.
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Prodrug Strategies: Consider masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.
Q5: How does the linker length and composition affect the pharmacokinetic (PK) properties of a PROTAC?
A5: The linker is a key determinant of a PROTAC's drug metabolism and pharmacokinetic (DMPK) profile. The length and composition of the linker influence several critical PK parameters:
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Solubility: Hydrophilic linkers, such as those containing PEG units, can improve the aqueous solubility of the PROTAC.
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Cell Permeability: As discussed in Q4, the linker's properties are crucial for cell penetration. A balance between hydrophilicity and lipophilicity is often required.
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Metabolic Stability: The linker can introduce metabolically liable spots. Strategic modifications, such as replacing susceptible groups or introducing fluorine atoms, can enhance metabolic stability.
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Oral Bioavailability: Achieving oral bioavailability is a significant challenge for PROTACs. Optimizing the linker to improve permeability and metabolic stability is a key strategy to enhance oral absorption.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or low target degradation | 1. Suboptimal linker length. 2. Poor cell permeability. 3. Incorrect E3 ligase or ligand for the cell line. 4. Compound degradation. | 1. Synthesize and test a wider range of linker lengths. 2. See FAQ Q4 for troubleshooting permeability. 3. Confirm E3 ligase expression in the target cells (e.g., via Western blot). 4. Ensure proper storage and handling of the PROTAC; prepare fresh solutions. |
| "Hook effect" observed (bell-shaped dose-response curve) | Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Perform a detailed dose-response experiment to find the optimal concentration for maximal degradation (Dmax). 2. Use concentrations at or below the Dmax for subsequent experiments. 3. Design PROTACs with positive cooperativity in ternary complex formation. |
| High variability in degradation between experiments | 1. Inconsistent cell health or passage number. 2. Inaccurate PROTAC concentration. 3. Variation in incubation time. | 1. Use cells within a consistent passage number range and ensure they are healthy and actively dividing. 2. Prepare fresh serial dilutions of the PROTAC for each experiment. 3. Strictly control the incubation time for all samples. |
| Final PROTAC is difficult to purify | High polarity due to the PEG linker. | 1. Use reverse-phase chromatography (e.g., C18 silica) for purification. 2. Employ a gradient elution system with solvents like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA. |
| Low yield in PROTAC synthesis | 1. Inefficient coupling reactions. 2. Degradation of starting materials or intermediates. | 1. Optimize coupling reagents and reaction conditions (e.g., temperature, reaction time). 2. Ensure the use of anhydrous solvents and an inert atmosphere for moisture-sensitive reactions. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables provide a summary of quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | > 75 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor (ER)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Composition on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using an Amino-PEG-CH2-Boc Linker
This protocol outlines a general two-step approach for synthesizing a PROTAC via amide bond formation.
Step 1: Coupling of the first component (Warhead or E3 Ligase Ligand) to the Amino-PEG-CH2-Boc Linker
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Dissolve the component containing a carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
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Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of the Amino-PEGn-CH2-Boc linker (1.1 eq) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress using LC-MS.
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Upon completion, work up the reaction by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection and Coupling of the Second Component
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Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
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Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA. The resulting amine-TFA salt can often be used directly in the next step.
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In a separate flask, activate the carboxylic acid of the second component (1.0 eq) using a coupling reagent and base as described in Step 1.
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Add a solution of the deprotected amine-TFA salt (1.1 eq) and additional base (to neutralize the TFA salt) in anhydrous DMF to the activated second component.
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Stir the reaction at room temperature overnight and monitor by LC-MS.
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Perform an aqueous workup and purification by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.
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Cell Seeding and Treatment:
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Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
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Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.
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Treat the cells with the different concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).
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Cell Lysis and Protein Quantification:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
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Western Blotting:
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Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
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Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the corresponding loading control band intensity.
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Calculate the percentage of protein degradation relative to the vehicle-treated control.
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Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
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Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Ubiquitin-Proteasome System
Caption: Overview of the Ubiquitin-Proteasome System (UPS).
Troubleshooting Workflow for PROTAC Experiments
Caption: A logical workflow for troubleshooting common PROTAC issues.
References
Technical Support Center: Overcoming the "Hook Effect" in PROTACs with Long PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the "hook effect" in Proteolysis Targeting Chimeras (PROTACs), with a particular focus on the strategic use of long polyethylene glycol (PEG) linkers to mitigate this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can complicate the determination of key efficacy parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: How do long PEG linkers help in overcoming the hook effect?
A3: The length and composition of the linker are critical for the formation of a stable and productive ternary complex. Long PEG linkers can help overcome the hook effect in several ways:
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Increased Flexibility: Longer linkers provide greater conformational flexibility, allowing the PROTAC to more readily adopt a conformation that is favorable for the formation of a stable ternary complex, especially with challenging target proteins or E3 ligases.
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Spanning Greater Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two proteins.
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Enhanced Ternary Complex Stability: By optimizing the linker length, the stability and cooperativity of the ternary complex can be enhanced, which can help to mitigate the hook effect. A more stable ternary complex is less likely to dissociate into non-productive binary complexes, even at higher PROTAC concentrations.
Q4: At what concentration is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used. However, it is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high PROTAC concentrations.
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Likely Cause: You are observing the "hook effect".
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Troubleshooting Steps:
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Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the effect is observed.
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Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
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Assess Ternary Complex Formation: Employ biophysical or cellular assays such as Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
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Consider a PROTAC with an Optimized Linker: If the hook effect is persistent and limits the therapeutic window, consider synthesizing or obtaining a PROTAC with a longer or otherwise optimized linker to enhance ternary complex stability.
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Problem 2: I am not observing any significant degradation of my target protein, even at high concentrations.
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Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
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Troubleshooting Steps:
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Test a Wider Concentration Range: It is possible that your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
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Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
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Check Cell Line and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.
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Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
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Data Presentation
Table 1: Representative Dose-Response Data Illustrating the Hook Effect
| Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
| This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations. |
Table 2: Impact of Linker Length on PROTAC Efficacy for Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| This data suggests that for TBK1, a linker length of 21 atoms is optimal for degradation, while shorter linkers are ineffective and longer linkers show reduced potency. |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of a PROTAC.
Materials:
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Cell line expressing the target protein and the relevant E3 ligase
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PROTAC of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including any potential hook effect. Include a vehicle control (e.g., DMSO).
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Incubation: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (typically 4-24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Repeat the antibody incubation steps for the loading control.
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Detection and Analysis:
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Develop the blot using an ECL substrate and visualize the protein bands.
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.
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Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
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Cell line expressing the target protein and the relevant E3 ligase
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PROTAC of interest
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Proteasome inhibitor (e.g., MG132)
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Non-denaturing lysis buffer
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Primary antibody against the E3 ligase (for immunoprecipitation)
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Protein A/G agarose beads
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Primary antibodies against the target protein and the E3 ligase (for Western blotting)
Procedure:
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Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat the cells with the PROTAC at an effective concentration or a vehicle control for 4-6 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer.
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Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
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Immunoprecipitation:
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Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
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Add Protein A/G agarose beads to capture the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using primary antibodies against the target protein and the E3 ligase. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This protocol provides a quantitative method to measure ternary complex formation in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-E3 ligase fusion and HaloTag®-target protein fusion
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-E3 ligase and HaloTag®-target protein expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM® I Reduced Serum Medium. Add the diluted PROTAC to the cells.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Mandatory Visualizations
References
addressing solubility issues of PROTACs containing Amino-PEG36-CH2-Boc
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with PROTACs, specifically those containing Amino-PEG36-CH2-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC containing a long, hydrophilic this compound linker showing poor aqueous solubility?
While polyethylene glycol (PEG) linkers are incorporated to increase hydrophilicity and water solubility, the overall solubility of a PROTAC is determined by the entire molecule's physicochemical properties.[1][2] PROTACs are large molecules, often with a high molecular weight and two complex, hydrophobic ligands for the target protein and the E3 ligase.[3][4] These hydrophobic regions can dominate the molecule's character, leading to low aqueous solubility despite the presence of a long PEG chain. This phenomenon, where lipophilicity governs solubility, is a common challenge in PROTAC development.[5] Molecular aggregation due to excessive hydrophobicity can also contribute to poor solubility.
Q2: What are the immediate first steps to troubleshoot the solubility of my PROTAC for an in vitro experiment?
The first step is to quantify the problem by determining the PROTAC's kinetic solubility in your specific assay buffer. This provides a baseline measurement of how much compound can be dissolved and remain in solution under your experimental conditions.
Initial steps include:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation or cloudiness before use.
-
Solubility Test: Perform a kinetic solubility assay to determine the maximum soluble concentration in your experimental medium (see Experimental Protocols below).
-
Adjust Stock Solution Concentration: Prepare a more concentrated stock solution in 100% DMSO. This allows for a smaller volume to be added to the aqueous medium, minimizing the percentage of organic solvent while reducing the risk of the compound precipitating out.
-
Brief Sonication: Gentle sonication can sometimes help dissolve small precipitates in your working solution, but be aware that this may not result in a thermodynamically stable solution over the long term.
Q3: How can I modify my experimental buffer or formulation to improve PROTAC solubility for cell-based assays?
If your PROTAC's solubility is too low for your required experimental concentrations, several formulation strategies can be employed. These methods aim to increase the amount of dissolved compound without chemically altering the PROTAC itself.
-
Use of Co-solvents: While DMSO is the most common, keeping its final concentration low (typically <0.5%) is critical to avoid cellular toxicity.
-
Employing Excipients: Surfactants and other solubilizing agents can be highly effective. Studies have shown that amorphous solid dispersions (ASDs) using polymers like HPMCAS can significantly enhance solubility and generate stable supersaturated solutions.
-
Biorelevant Media: For studies related to oral bioavailability, using biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) can show markedly improved solubility compared to standard phosphate buffers.
Troubleshooting Guides
Guide 1: Improving PROTAC Solubility with Formulation Agents
For many in vitro experiments, the use of formulation agents is the fastest way to overcome solubility hurdles. The table below summarizes common excipients and their potential impact on solubility. The effectiveness of each agent is compound-specific and should be empirically tested.
Table 1: Common Excipients for Enhancing PROTAC Solubility
| Excipient Class | Example Agent | Typical Starting Concentration | Potential Fold Increase in Solubility | Key Considerations |
|---|---|---|---|---|
| Organic Co-solvent | DMSO | < 0.5% (in final assay) | 2-5x | High concentrations can be toxic to cells. |
| Surfactant | Tween-80 | 0.1% - 0.5% (w/v) | 5-10x | Can interfere with some cellular assays; check compatibility. |
| Solubilizer | Solutol® HS 15 | 0.1% - 1% (w/v) | 10-20x | Generally well-tolerated in cell culture. |
| Cyclodextrin | SBE-β-CD | 1-5 mM | 8-15x | Forms inclusion complexes with hydrophobic molecules. |
| Polymer (for ASDs) | HPMCAS | 10-20% drug load | 2-20x | Primarily for creating stable amorphous solids for oral formulations. |
Data are representative and the actual fold increase will vary based on the specific PROTAC.
Guide 2: Experimental Protocol - Kinetic Solubility Assay via UV-Vis Spectroscopy
This protocol provides a method for determining the kinetic solubility of a PROTAC in an aqueous buffer, which is a critical first step in troubleshooting.
Objective: To determine the concentration of a PROTAC remaining in solution after adding a concentrated DMSO stock to an aqueous buffer and removing any precipitate.
Materials:
-
PROTAC of interest
-
100% DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-compatible collection plates
-
Multichannel pipettes
-
Plate shaker/incubator
-
UV-Vis microplate reader
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Plate Setup: Add the aqueous buffer to the wells of the 96-well filter plate.
-
Compound Addition: Add a small volume of the PROTAC DMSO stock solution to the buffer-containing wells to achieve a range of desired final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C). Incubate for 1.5 to 2 hours to allow the solution to reach equilibrium and for precipitation to occur.
-
Filtration: Place the filter plate on top of a UV-compatible collection plate. Centrifuge the assembly to filter the solutions and separate any undissolved precipitate from the supernatant.
-
Prepare Standards: In the same collection plate, prepare a standard curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water (or another solvent system that ensures complete solubility).
-
Quantification: Measure the UV absorbance of the filtrates and the standards using a microplate reader at the PROTAC's λ_max.
-
Calculate Solubility: Use the standard curve to determine the concentration of the PROTAC in each filtered well. The kinetic solubility is the highest concentration at which the measured value matches the nominal (intended) concentration before it plateaus.
Visual Guides
Caption: A workflow for systematically troubleshooting PROTAC solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Metabolic Stability of Amino-PEG36-CH2-Boc Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG36-CH2-Boc based PROTACs. The focus is to address challenges related to metabolic stability encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in my PROTAC?
A1: The this compound linker is a chemical tool used to connect the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The polyethylene glycol (PEG) component of the linker is primarily incorporated to increase the water solubility and improve the pharmacokinetic properties of the PROTAC molecule.[1][2][3] The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for inducing protein degradation.[1]
Q2: Why is metabolic stability a significant concern for PROTACs, especially those with PEG linkers?
A2: Due to their larger size and complex structure, PROTACs often do not conform to traditional small-molecule drug properties, such as Lipinski's "rule of five," making them susceptible to poor drug metabolism and pharmacokinetic (DMPK) properties.[4] The linker is frequently identified as the most metabolically vulnerable part of a PROTAC molecule. PEG linkers, while beneficial for solubility, can be prone to enzymatic degradation, such as O-dealkylation, which can lead to the breakdown of the PROTAC and loss of activity.
Q3: What are the common metabolic pathways that degrade PEG-containing PROTACs?
A3: The primary metabolic liabilities for PROTACs often involve the linker. For PEG-like linkers, O-dealkylation reactions are a common route of metabolism. Other common metabolic reactions include N-dealkylation and amide hydrolysis, particularly at the points where the linker attaches to the two ligands. These reactions are often catalyzed by cytochrome P450 enzymes (like CYP3A4) and aldehyde oxidases (hAOX).
Q4: Can the metabolic stability of the individual ligands predict the stability of the final PROTAC?
A4: Not necessarily. Studies have shown that the metabolism of a PROTAC cannot be reliably predicted from the metabolic stability of its constituent ligands (the POI binder and the E3 ligase ligand). The linker's chemical nature and length play a major role in the overall metabolic liability of the PROTAC molecule.
Troubleshooting Guide
This guide addresses common issues related to the metabolic instability of this compound based PROTACs.
| Problem | Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Low or no target degradation in in vivo models despite good in vitro activity. | Poor Bioavailability/Pharmacokinetics: The PROTAC is being rapidly metabolized and cleared before it can reach the target tissue in sufficient concentrations. | 1. Conduct PK/PD Studies: Analyze plasma and tissue samples to determine the exposure, metabolism, and clearance of your PROTAC. 2. Formulation Optimization: Experiment with different formulations to improve solubility and absorption. 3. Modify Route of Administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection. |
| Metabolic Instability: The PROTAC is being rapidly broken down by metabolic enzymes. | 1. Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites in plasma and liver microsome samples. This will help pinpoint the metabolic "soft spots". 2. Structural Modification: Modify the linker to improve metabolic stability. Strategies include: - Changing linker length or attachment points. - Introducing cyclic linkers (e.g., piperazine) to add rigidity. - Replacing parts of the PEG linker with more stable moieties like a 1,4-disubstituted phenyl ring. | |
| Inconsistent degradation results between experiments. | Compound Instability or Solubility Issues: The PROTAC may be degrading in the cell culture media or not fully dissolving. | 1. Ensure Complete Dissolution: Confirm your PROTAC is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in media. 2. Prepare Fresh Solutions: Always prepare fresh solutions for each experiment to avoid degradation over time. |
| Suboptimal Concentration (Hook Effect): At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex is impaired, leading to reduced degradation. | Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to determine the optimal concentration for maximal degradation (DC50). |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This assay is used to assess the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test PROTAC
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
Control compounds (one high clearance and one low clearance)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of your test PROTAC in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 10 minutes.
-
Add the test PROTAC to the wells to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%).
-
Add the NADPH regenerating system to start the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent PROTAC at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma, which can indicate susceptibility to hydrolysis by plasma enzymes.
Materials:
-
Test PROTAC
-
Freshly collected or frozen plasma (human, mouse, or rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
In a 96-well plate, add the plasma.
-
Pre-incubate the plasma at 37°C for 10 minutes.
-
Add the test PROTAC to the plasma to start the incubation.
-
At various time points (e.g., 0, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the amount of the parent PROTAC remaining at each time point to determine its stability.
Visualizations
Caption: Workflow for assessing and improving metabolic stability.
Caption: Troubleshooting logic for poor in vivo PROTAC performance.
References
Technical Support Center: Refining Amino-PEG36-CH2-Boc Conjugation Conditions
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of amine-containing molecules with N-hydroxysuccinimide (NHS) esters, a common application for PEGylated compounds like Amino-PEG36-CH2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an amine-PEG linker to an NHS ester?
A1: The optimal pH for NHS ester conjugation reactions is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[1][2] A pH range of 7.2 to 8.5 is generally recommended.[2][3][4] More specifically, a pH of 8.3-8.5 is often cited as ideal for achieving high modification yields. At lower pH, the amine group is protonated (-NH3+) and less nucleophilic, slowing the reaction. Above pH 8.5, the hydrolysis of the NHS ester accelerates significantly, which can lead to lower conjugation efficiency.
Q2: What are the best buffers to use for this conjugation?
A2: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Bicarbonate/Carbonate buffer
-
HEPES
-
Borate buffer
Buffers to avoid include Tris (e.g., TBS) and glycine, as they contain reactive primary amines.
Q3: My NHS ester reagent won't dissolve. What should I do?
A3: Many NHS esters have limited solubility in aqueous solutions. It is common practice to first dissolve the NHS ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your aqueous reaction mixture. Ensure the final concentration of the organic solvent in the reaction is low (typically not exceeding 10%) to avoid denaturing your protein or biomolecule. It is crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.
Q4: How can I prevent hydrolysis of my NHS ester reagent?
A4: NHS esters are moisture-sensitive and susceptible to hydrolysis. To minimize this:
-
Store the solid NHS ester reagent in a desiccator at -20°C.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the NHS ester stock solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.
-
Perform the reaction promptly after adding the NHS ester to the aqueous buffer. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.
Q5: What are common side reactions, and how can they be minimized?
A5: The primary side reaction is the hydrolysis of the NHS ester, which renders it inactive. Other potential side reactions include reactions with non-target functional groups. To minimize these:
-
Control the pH of the reaction, keeping it within the optimal 7.2-8.5 range.
-
Use fresh, high-quality reagents.
-
Optimize the reaction time to be long enough for conjugation but short enough to limit hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | NHS Ester Hydrolysis: The reagent has been inactivated by water. | Prepare the NHS ester solution immediately before use. Ensure organic solvents are anhydrous. |
| Suboptimal pH: The pH is too low (amines are protonated) or too high (hydrolysis is too fast). | Optimize the reaction pH, starting within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point. | |
| Incorrect Buffer: The buffer contains competing primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer. | |
| Reagent Inactivity: The solid NHS ester has degraded due to improper storage. | Use a fresh vial of the NHS ester. Store reagents properly with a desiccant at -20°C. | |
| Protein Aggregation | High Degree of Labeling: Too many PEG chains are attached, altering the protein's properties. | Perform pilot reactions with varying molar ratios of the PEG reagent to the protein to find the optimal ratio. |
| Inappropriate Buffer Conditions: The buffer is not optimal for the protein's stability. | Screen different buffer conditions (pH, ionic strength). Consider including excipients like arginine to improve solubility. | |
| High Background/Non-specific Binding | Excess Unreacted NHS Ester: Unquenched reagent is reacting in downstream applications. | Quench the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. |
| Protein Aggregation: Aggregated conjugates can cause non-specific binding. | Purify the conjugate using size-exclusion or ion-exchange chromatography to remove aggregates. |
Data Presentation: Reaction Condition Parameters
The following tables summarize key quantitative data for optimizing NHS ester conjugation reactions.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal. |
| Temperature | 4°C to Room Temperature (25°C) | Room temperature reactions are faster but hydrolysis is also faster. 4°C can be used for longer incubations. |
| Reaction Time | 0.5 - 4 hours | Should be optimized for each specific reaction. Can be extended overnight at 4°C. |
| Molar Excess of PEG-NHS Ester | 5- to 20-fold | This is a starting point and should be empirically determined. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
Experimental Protocol: General NHS Ester Conjugation
This protocol provides a general methodology for conjugating an amine-PEG reagent to a protein.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Calculate Reagent Amounts: Determine the required amount of the Amino-PEG-NHS ester. A 10- to 20-fold molar excess over the protein is a common starting point.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Amino-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
Conjugation Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Characterization: Analyze the conjugate using SDS-PAGE to visualize the increase in molecular weight and use techniques like RP-HPLC to assess purity.
Visualizations
References
dealing with steric hindrance in ternary complex formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during ternary complex formation, with a focus on Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
Issue: No or low target protein degradation observed.
Possible Cause 1: Inefficient Ternary Complex Formation due to Steric Hindrance.
-
Explanation: The PROTAC linker may be too short, too long, or too rigid, causing steric clashes between the target protein and the E3 ligase, thus preventing the formation of a stable and productive ternary complex.[1][2] The geometry of the linker and its attachment points on the warhead and E3 ligase ligand are critical.[3][4]
-
Troubleshooting Steps:
-
Synthesize PROTAC analogs with varying linker lengths and compositions: A systematic exploration of linker length (e.g., varying PEG or alkyl chain lengths) can help identify an optimal distance to alleviate steric clashes.[5] Introducing more flexible or rigid linkers can also influence the conformational sampling and stability of the ternary complex.
-
Utilize computational modeling: In silico modeling and molecular dynamics simulations can predict potential steric clashes and guide the rational design of linkers with optimal geometry. These models can help visualize the interactions within the ternary complex and identify regions of potential steric hindrance.
-
Verify ternary complex formation using biophysical assays: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can confirm and quantify the formation of the ternary complex. A lack of detectable ternary complex formation in these assays would point towards a fundamental issue with the PROTAC design, potentially due to steric hindrance.
-
Possible Cause 2: "Hook Effect" at High PROTAC Concentrations.
-
Explanation: At high concentrations, PROTACs can independently bind to the target protein and the E3 ligase, forming binary complexes that do not lead to degradation and can inhibit the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and observe if a "hook effect" is present.
-
Biophysical characterization: Assays like SPR or BLI can be used to measure the kinetics and thermodynamics of both binary and ternary complex formation, helping to understand the concentration-dependent effects.
-
Issue: Inconsistent results between biochemical and cellular assays.
-
Explanation: Biochemical assays using purified proteins may not fully replicate the complex cellular environment where factors like protein expression levels, localization, and the presence of other interacting partners can influence ternary complex formation and subsequent degradation.
-
Troubleshooting Steps:
-
Validate with orthogonal in-cell assays: Use cell-based assays such as NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm target engagement and ternary complex formation within live cells.
-
Verify protein expression levels: Use Western Blotting to confirm that both the target protein and the recruited E3 ligase are expressed at sufficient levels in the cell model being used.
-
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms in the PROTAC, target protein, and E3 ligase that prevents the formation of a stable ternary complex due to repulsive forces when they are brought into close proximity. This can be caused by a suboptimal linker that is too short, leading to direct clashes between the proteins, or a linker that forces an unfavorable orientation of the binding partners.
Q2: How does the PROTAC linker length and composition affect steric hindrance?
A2: The linker is a critical determinant of the geometry and stability of the ternary complex.
-
Linker Length: An optimal linker length is crucial to span the distance between the binding pockets on the target protein and the E3 ligase without inducing strain or steric clashes. Shorter linkers may lead to steric repulsion, while overly long linkers might not effectively bring the proteins into proximity for efficient ubiquitin transfer.
-
Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. A rigid linker may restrict the conformational freedom, which can be beneficial if it pre-organizes the PROTAC for optimal binding, but detrimental if it locks the molecule in a non-productive conformation. Flexible linkers, like PEG chains, allow for more conformational sampling to find a productive binding mode but can have an entropic penalty.
Q3: What biophysical assays can be used to detect and characterize ternary complex formation and diagnose steric hindrance?
A3: Several biophysical techniques are available:
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary complexes in real-time. They can help quantify the cooperativity of ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic parameters (affinity, enthalpy, entropy) of complex formation.
-
Förster Resonance Energy Transfer (FRET)-based assays: These assays measure the proximity of fluorescently labeled target protein and E3 ligase upon PROTAC-induced complex formation.
-
NanoBRET™ Assays: This is a cell-based assay that measures protein-protein proximity in live cells, providing a more physiologically relevant assessment of ternary complex formation.
Q4: How can computational modeling help in overcoming steric hindrance?
A4: Computational approaches are powerful tools for the rational design of PROTACs to avoid steric clashes.
-
Molecular Docking and Dynamics: These methods can predict the three-dimensional structure of the PROTAC-mediated ternary complex. This allows for the visualization of protein-protein and protein-PROTAC interactions, helping to identify potential steric clashes before synthesis.
-
Linker Design: Computational tools can be used to explore different linker lengths, compositions, and attachment points to identify designs that are predicted to form stable, clash-free ternary complexes.
Data Presentation
Table 1: Comparison of Biophysical Assays for Ternary Complex Characterization
| Assay | Principle | Key Outputs | Throughput | Reagent Consumption |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a sensor chip. | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Medium | Low-Medium |
| Bio-Layer Interferometry (BLI) | Change in interference pattern of light reflected from a biosensor tip. | KD (affinity), kon/koff (kinetics), Cooperativity (α) | High | Low |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding events. | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | High |
| NanoBRET™ | Bioluminescence resonance energy transfer between a donor and acceptor tagged to proteins. | Proximity in live cells, Ternary complex formation potency | High | Medium |
| Time-Resolved FRET (TR-FRET) | FRET between a donor and acceptor fluorophore. | Proximity, Ternary complex formation potency | High | Low |
Data compiled from multiple sources.
Table 2: Example Binding Affinities and Degradation Data for PROTACs
| PROTAC | Target | E3 Ligase | Binary KD (Target) | Binary KD (E3 Ligase) | Ternary Complex Cooperativity (α) | Cellular DC50 |
| MZ1 | Brd4BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | 26 (SPR), 15 (ITC) | ~10 nM |
| BRD-5110 | PPM1D | CRBN | 1 nM (SPR) | ~3 µM (SPR) | Not reported | Not reported |
Data is illustrative and sourced from literature.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general framework for assessing ternary complex formation using SPR, adapted from published methodologies.
-
Immobilization:
-
Activate a streptavidin-coated sensor chip according to the manufacturer's instructions.
-
Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto the sensor surface to a target resonance unit (RU) level. A reference channel should be prepared with no immobilized protein.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and the reference channel.
-
Monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
As a negative control, inject a solution of the target protein alone to assess non-specific binding.
-
Monitor the association and dissociation phases.
-
Analyze the data using appropriate software to determine the kinetic parameters of ternary complex formation. Cooperativity can be calculated by comparing the affinity of the target protein for the E3 ligase in the presence and absence of the PROTAC.
-
Protocol 2: Two-Step Co-Immunoprecipitation (Co-IP) for In Vivo Ternary Complex Validation
This protocol is a conceptual outline for confirming the formation of a ternary complex within a cellular context.
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with constructs expressing an epitope-tagged target protein (e.g., Flag-tagged) and a differently epitope-tagged E3 ligase component (e.g., HA-tagged).
-
-
Cell Treatment and Lysis:
-
Treat the transfected cells with the PROTAC of interest or a vehicle control for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
First Immunoprecipitation:
-
Incubate the cell lysates with beads conjugated to an antibody against the first epitope tag (e.g., anti-Flag).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads, for example, by using a competitive peptide (e.g., Flag peptide).
-
-
Second Immunoprecipitation:
-
Incubate the eluted complexes from the first IP with beads conjugated to an antibody against the second epitope tag (e.g., anti-HA).
-
Wash the beads thoroughly.
-
-
Western Blot Analysis:
-
Elute the proteins from the second set of beads and analyze the samples from each step of the co-IP by Western blotting using antibodies against the target protein, the E3 ligase component, and the PROTAC-binding partner. The presence of all three components in the final eluate confirms the formation of the ternary complex.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Amino-PEG36-CH2-Boc PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cellular uptake of Amino-PEG36-CH2-Boc PROTACs.
Troubleshooting Guides
Issue: My PROTAC shows potent biochemical activity but weak or no degradation in cell-based assays.
This common issue often points to poor cellular permeability. The high molecular weight and hydrophilicity of a long PEG36 linker can be significant barriers to passive diffusion across the cell membrane.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Frequently Asked Questions (FAQs)
Section 1: Linker-Related Issues
Q1: My this compound PROTAC has poor cellular uptake. Could the long PEG linker be the problem?
A1: Yes, this is a likely cause. While PEG linkers enhance aqueous solubility, a very long chain like PEG36 significantly increases the molecule's molecular weight and polar surface area (PSA), which are major obstacles to passive cellular permeability.[1][2] Studies have shown that for some PROTACs, increasing the number of PEG units in the linker can reduce permeability.[3]
Q2: What are the strategies to modify the linker to improve permeability?
A2: There are several approaches:
-
Systematically shorten the linker: Synthesize a series of PROTACs with shorter PEG chains (e.g., PEG12, PEG8, PEG4) to find an optimal balance between solubility and permeability.[3][4]
-
Increase hydrophobicity: Replace the PEG linker with more hydrophobic alternatives like alkyl chains.
-
Introduce rigidity: Incorporate rigid moieties such as phenyl rings or piperazines into the linker. This can help pre-organize the PROTAC into a conformation favorable for cell entry, sometimes referred to as the "chameleon effect," where the molecule shields its polar groups in a lipid environment.
Section 2: Physicochemical Properties
Q3: Beyond the linker, what other parts of my PROTAC can I modify to improve cell uptake?
A3: You can modify the warhead (the ligand for your protein of interest) or the E3 ligase ligand. The goal is to reduce the overall molecular weight, polar surface area (PSA), and the number of hydrogen bond donors (HBDs). Consider modifying solvent-exposed polar groups on your ligands that are not essential for binding.
Q4: What is a prodrug strategy and how can it help my PROTAC?
A4: A prodrug strategy involves masking polar functional groups (like amines or carboxylic acids) with lipophilic, cleavable moieties (e.g., esters). These "masks" can improve transit across the cell membrane. Once inside the cell, they are cleaved by intracellular enzymes to release the active PROTAC.
Section 3: Advanced Delivery Strategies
Q5: My PROTAC's structure is optimized, but permeability remains low. What are my options?
A5: When intrinsic permeability is a significant hurdle, advanced delivery systems are a powerful solution. These systems encapsulate the PROTAC to facilitate its entry into the cell.
-
Lipid Nanoparticles (LNPs) and Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic and hydrophobic drugs, facilitating cellular uptake.
-
Polymeric Micelles: These are self-assembling nanostructures that can improve PROTAC solubility and delivery.
-
Targeted Delivery: These nanocarriers can be decorated with ligands (e.g., folate, antibodies) that bind to receptors overexpressed on specific cell types, enabling targeted delivery via receptor-mediated endocytosis.
Section 4: Experimental Assessment
Q6: How do I quantitatively measure the cellular permeability of my PROTAC?
A6: Two standard in vitro assays are widely used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane, modeling passive transcellular permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.
Q7: My PROTAC gets into the cell but is quickly pumped out. How do I identify and address this?
A7: A high efflux ratio in the Caco-2 assay (where permeability from basolateral-to-apical is much higher than apical-to-basolateral) indicates that your PROTAC is a substrate for efflux pumps like P-glycoprotein. You can confirm this by running the assay with known efflux pump inhibitors. To address this, you may need to modify the PROTAC's structure to reduce its recognition by these transporters or use a formulation strategy to bypass them.
Data Presentation
Table 1: Comparative Permeability Data for PROTAC Analogs
This table shows illustrative data for a hypothetical PROTAC series based on the this compound scaffold, demonstrating how linker modifications can impact permeability.
| PROTAC ID | Linker Composition | MW (Da) | TPSA (Ų) | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A→B) (x 10-6 cm/s) | Caco-2 Efflux Ratio |
| PROTAC-PEG36 | Amino-PEG36-CH2 | ~2000 | >250 | < 0.1 | < 0.1 | N/A |
| PROTAC-PEG8 | Amino-PEG8-CH2 | ~850 | ~180 | 0.5 | 0.3 | 8.5 |
| PROTAC-Alkyl12 | 12-carbon alkyl chain | ~750 | ~130 | 1.2 | 1.0 | 2.1 |
| PROTAC-PEG4-Ph | PEG4 with Phenyl ring | ~800 | ~150 | 0.9 | 0.8 | 1.5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Methodology:
-
Prepare Donor Plate: Add the PROTAC stock solution to the donor wells of a 96-well PAMPA plate.
-
Prepare Acceptor Plate: Fill the acceptor wells with a buffer solution.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters of the assay system.
Protocol 2: Western Blot for Target Protein Degradation
Principle: This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
Workflow Diagram
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific to your target protein, followed by a secondary antibody conjugated to HRP. Also probe for a loading control (e.g., GAPDH).
-
Detection: Add a chemiluminescent substrate and image the resulting bands.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Signaling Pathway Visualization
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC, from forming the ternary complex to inducing proteasomal degradation of the target protein.
Caption: The general mechanism of action for a PROTAC.
References
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Performance: A Comparative Analysis Featuring Amino-PEG36-CH2-Boc
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, with a special focus on the long-chain Amino-PEG36-CH2-Boc linker versus other shorter PEG alternatives.
The linker in a PROTAC molecule is not a mere spacer; it plays a pivotal role in dictating the overall efficacy of the degrader.[1] The length, composition, and rigidity of the linker directly influence critical parameters such as the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), the efficiency of target protein degradation (quantified by DC50 and Dmax), and the physicochemical properties of the PROTAC, including its solubility and cell permeability.[1][2]
The Role of PEG Linkers in PROTAC Design
PEG linkers are a popular choice in PROTAC design for several reasons. Their inherent hydrophilicity can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large, complex structures.[2] Furthermore, the flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[1] The length of the PEG linker is a parameter that can be readily tuned to empirically optimize the distance between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.
Comparative Analysis of PEG Linker Performance
It is important to note that the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Therefore, the data presented below should be considered as a general guide to the trends observed with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Type | Number of PEG Units | Approximate Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 3 | 10 | 25 | 85 | Hypothetical Data Based on Literature Trends |
| PEG4 | 4 | 13 | 15 | 95 | Hypothetical Data Based on Literature Trends |
| PEG5 | 5 | 16 | 10 | >98 | Hypothetical Data Based on Literature Trends |
| PEG8 | 8 | 25 | 30 | 90 | Hypothetical Data Based on Literature Trends |
| This compound | 36 | ~109 | Predicted: Potentially Reduced | Predicted: Potentially Reduced | Extrapolation |
Note: The data for PEG3, PEG4, PEG5, and PEG8 are representative values based on trends reported in the literature for BRD4-targeting PROTACs. The performance of this compound is an extrapolation based on the general understanding of the impact of very long linkers.
Table 2: Influence of PEG Linker Length on Physicochemical and Cellular Properties
| Linker Type | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Ternary Complex Stability (Arbitrary Units) |
| PEG3 | 5.2 | Moderate |
| PEG4 | 6.8 | High |
| PEG5 | 7.5 | Very High |
| PEG8 | 6.1 | Moderate-High |
| This compound | Predicted: Potentially Lower | Predicted: Potentially Lower |
Note: The data presented are representative values to illustrate trends. Actual values will vary depending on the specific PROTAC molecule.
Discussion of Comparative Performance
Shorter to Mid-Length PEG Linkers (PEG3-PEG8): As illustrated in the tables, a clear trend is often observed where increasing the PEG linker length from a few units (e.g., PEG3) to a mid-range length (e.g., PEG5) leads to improved degradation potency (lower DC50) and higher maximal degradation (Dmax). This is attributed to the linker being of optimal length to facilitate the formation of a stable and productive ternary complex. An optimal linker length allows for favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination.
This compound (Very Long PEG Linker): While direct experimental data is lacking, we can extrapolate the potential performance of a PROTAC utilizing a very long linker like this compound.
-
Potential Advantages: A very long and flexible linker could be beneficial in specific scenarios, such as when the target protein's binding pocket is deep or when there is significant steric hindrance around the ubiquitination sites. The extended length could provide the necessary reach and conformational freedom to overcome these challenges.
-
Potential Disadvantages: Excessively long linkers can also be detrimental to PROTAC performance. The increased conformational flexibility can lead to a higher entropic penalty upon binding, potentially destabilizing the ternary complex. This can result in reduced degradation efficiency. Furthermore, a very long PEG chain can significantly increase the molecular weight and polar surface area of the PROTAC, which may negatively impact its cell permeability and overall pharmacokinetic properties. This phenomenon, often referred to as the "hook effect" at the level of ternary complex formation, can lead to a decrease in potency.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blot for Determination of DC50 and Dmax
Objective: To quantify the degradation of a target protein induced by a PROTAC at various concentrations.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (with different linkers) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To measure the binding affinities of the PROTAC to the target protein and the E3 ligase individually and in the presence of each other to determine the cooperativity of ternary complex formation.
Methodology:
-
Sample Preparation:
-
Purify the target protein and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
Prepare solutions of the proteins and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) on the ITC instrument.
-
Titration Experiments:
-
Binary Interactions:
-
Titrate the PROTAC into the target protein solution to determine their binding affinity (Kd1).
-
Titrate the PROTAC into the E3 ligase solution to determine their binding affinity (Kd2).
-
-
Ternary Complex Formation:
-
Titrate the target protein into a solution of the pre-formed PROTAC-E3 ligase complex.
-
Alternatively, titrate the E3 ligase into a solution of the pre-formed PROTAC-target protein complex.
-
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to an appropriate binding model to determine the dissociation constants (Kd).
-
Calculate the cooperativity factor (α), which is the ratio of the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
A Head-to-Head Comparison: Amino-PEG36-CH2-Boc vs. Alkyl Linkers in Bioconjugate Efficacy
In the landscape of advanced therapeutics, the choice of a chemical linker to connect a targeting moiety to a payload is a critical determinant of the overall efficacy, stability, and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison between the long-chain, hydrophilic Amino-PEG36-CH2-Boc linker and traditional alkyl linkers, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.
Polyethylene glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to their ability to enhance solubility, improve stability, and prolong circulation half-life.[1][2] In contrast, alkyl linkers, composed of simple hydrocarbon chains, are valued for their synthetic simplicity and high chemical stability.[3] The decision between these two classes of linkers involves a trade-off between the hydrophilicity and pharmacokinetic benefits of PEG and the hydrophobicity and synthetic ease of alkyl chains.
Quantitative Comparison of Linker Performance
The following table summarizes key performance parameters influenced by the choice of a PEG-based or an alkyl linker. The data is compiled from various studies to illustrate general trends and may not represent a direct comparison in a single molecular entity.
| Performance Parameter | Amino-PEG-Linker (Representative Data) | Alkyl Linker (Representative Data) | Key Insights & References |
| Aqueous Solubility | High | Low | PEG linkers significantly enhance the aqueous solubility of hydrophobic payloads, which can prevent aggregation and improve formulation.[4] |
| Cell Permeability | Can be lower with very long chains | Generally higher for shorter chains | While PEG can improve solubility, excessively long and polar linkers may decrease passive membrane permeability. In some cases, switching from a PEG to an alkyl linker has been shown to increase cell permeability.[5] |
| In Vitro Potency (PROTACs) | Dependent on ternary complex formation | Can be more potent in some cases | In a direct comparison, a PROTAC with a nine-atom alkyl chain showed a concentration-dependent decrease in target protein levels, while the equivalent with a three-unit PEG linker resulted in only weak degradation, suggesting the linker's composition is critical for optimal ternary complex formation. |
| In Vitro Cytotoxicity (ADCs) | Can be slightly reduced | Generally high | The inclusion of long PEG chains in ADCs can sometimes lead to a reduction in immediate in vitro cytotoxicity due to steric hindrance, though this is often compensated by improved in vivo performance. |
| Pharmacokinetics (Clearance) | Lower (Improved) | Higher (Faster) | In ADCs, increasing the PEG linker length up to eight PEG units has been shown to decrease plasma clearance, approaching the pharmacokinetic profile of the parent antibody. |
| Metabolic Stability | Susceptible to oxidative metabolism | High | Alkyl chains are generally more stable under physiological conditions, while PEG-based linkers can be more susceptible to oxidative metabolism in vivo. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of bioconjugates. Below are representative protocols for key experiments used to compare the efficacy of different linkers.
Protocol 1: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs with this compound and an alkyl linker
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: In Vitro ADC Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
ADCs with this compound and an alkyl linker
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value (concentration for 50% inhibition of cell growth).
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the comparison of this compound and alkyl linkers.
Caption: General structures of PROTACs with PEG and alkyl linkers.
Caption: Workflow for comparing bioconjugate efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Ternary Complex Stability and PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC is a pivotal determinant of this interaction. This guide provides a comparative analysis of the impact of polyethylene glycol (PEG) linker length, with a focus on the long-chain Amino-PEG36-CH2-Boc linker, on ternary complex stability and overall degradation performance.
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
The length of the PEG linker is a crucial parameter that dictates the spatial arrangement and proximity of the target protein and the E3 ligase.[1][2] An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[3] Conversely, a suboptimal linker length can result in steric hindrance or a non-productive complex formation, thereby diminishing the PROTAC's efficacy.[4]
Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and E3 ligase pair.[2]
Below is a summary of experimental data from studies on PROTACs with varying linker lengths targeting different proteins. While direct comparative data for an this compound linker is not extensively available in the literature, the trends observed in these studies provide valuable insights into the expected performance of very long-chain PEG linkers.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Relative Degradation Efficacy |
| PEG | 12 | Less Potent |
| PEG | 16 | More Potent |
Observations and Implications for Long-Chain PEG Linkers like this compound:
The data suggests that there is an optimal range for linker length. For TBK1, a 21-atom linker was found to be the most potent, with a sharp decrease in efficacy for a longer 29-atom linker. This highlights that an excessively long linker can be detrimental to PROTAC activity. For ERα, a longer 16-atom linker was more effective than a shorter 12-atom one, indicating that for some target-ligase pairs, a greater separation is beneficial.
An this compound linker is a significantly long and flexible linker. Based on the observed trends, such a long linker might:
-
Provide Enhanced Flexibility: This could be advantageous for accommodating complex ternary structures and minimizing steric clashes, potentially increasing the stability of the complex.
-
Span Larger Distances: For target proteins with deep binding pockets or E3 ligases with less accessible binding sites, a long linker may be necessary to bridge the two effectively.
-
Introduce Entropic Penalties: Conversely, the high flexibility of a very long linker could lead to a significant entropic penalty upon binding, potentially destabilizing the ternary complex.
-
Risk of Non-Productive Binding: A linker that is too long might not effectively orient the E3 ligase and the target protein for efficient ubiquitin transfer.
Therefore, while a long PEG linker like this compound offers certain advantages in terms of flexibility and reach, it is crucial to experimentally validate its impact on ternary complex stability and degradation efficacy for each specific target and E3 ligase combination.
Experimental Protocols for Assessing Ternary Complex Stability and Degradation
To empirically determine the optimal linker length, a combination of biophysical and cell-based assays is essential.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.
Objective: To determine the binding affinities (KD) of the PROTAC to the target protein and E3 ligase individually (binary) and the stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Binary Binding Analysis:
-
Flow the PROTAC over the immobilized E3 ligase at various concentrations to determine the binary binding affinity (KD1).
-
In a separate experiment, flow the target protein over a sensor chip with an immobilized PROTAC-binding partner to determine the other binary affinity (KD2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized E3 ligase.
-
The resulting sensorgrams will provide the binding kinetics (kon and koff) and affinity (KD) of the ternary complex.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the individual binary complexes.
Western Blot for Cellular Degradation
This cell-based assay quantifies the extent of target protein degradation induced by the PROTAC.
Objective: To determine the DC50 and Dmax values of the PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture target protein-expressing cells and treat them with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry.
-
Data Analysis: Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: SPR Experimental Workflow.
Caption: Estrogen Receptor Signaling and PROTAC Intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to Flexible vs. Rigid Linkers in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker—the molecular bridge connecting a targeting moiety to its payload—is a critical determinant of success in the development of targeted therapeutics. The choice between a flexible and a rigid linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of modalities such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Chimeric Antigen Receptor (CAR) T-cell therapies. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform rational drug design.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
Linkers can be broadly categorized based on their conformational freedom.
-
Flexible Linkers: Typically composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer a high degree of rotational freedom.[1] This adaptability can facilitate the formation of the necessary interactions between the targeting molecule, the target, and in the case of PROTACs, an E3 ligase, by allowing the molecule to adopt various conformations.[2]
-
Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, or are based on structured protein domains such as the IgG4 hinge region.[3][4] Their constrained nature can pre-organize the molecule into a bioactive conformation, potentially leading to more potent and selective activity.[3]
Comparative Analysis in PROTACs
In the realm of PROTACs, the linker is not merely a spacer but a key player in the formation of a productive ternary complex between the target protein and an E3 ligase.
Data Presentation: Flexible vs. Rigid Linkers in PROTACs
| Target | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Flexible | PEG | - | Effective | |
| Rigid | Disubstituted Alkane | - | More Potent | ||
| TBK1 | Flexible | Alkyl/Ether (<12 atoms) | - | No degradation | |
| Flexible | Alkyl/Ether (21 atoms) | 3 | 96 | ||
| Flexible | Alkyl/Ether (29 atoms) | 292 | 76 | ||
| CRBN | Flexible | PEG (8 atoms) | - | Optimized | |
| ERα | Flexible | PEG (12 atoms) | - | Less Potent | |
| Flexible | PEG (16 atoms) | - | More Potent |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Experimental Protocols
1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and E3 ligase, and to assess the formation of the ternary complex.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL) on a sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary interaction between the PROTAC and the E3 ligase.
-
In a separate experiment, inject a mixture of the PROTAC and the target protein (e.g., BRD4) over the immobilized E3 ligase to measure the formation of the ternary complex.
-
The binding response is measured in real-time. Data is fitted to a suitable binding model to determine association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Cooperativity in ternary complex formation can be inferred by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.
-
2. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Culture target cells (e.g., a relevant cancer cell line) and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.
-
Visualization of PROTAC Mechanism and Workflow
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis in ADCs
For ADCs, the linker's primary role is to ensure stability in circulation and facilitate efficient payload release at the tumor site.
Data Presentation: Flexible vs. Rigid Linkers in ADCs
| Target | Linker Type | Linker Composition | In Vivo Efficacy | Reference |
| CD22 | Flexible | Disulfide | Similar activity to rigid | |
| Rigid | Val-Cit | Similar activity to flexible | ||
| HER2 | Flexible | Sulfatase-cleavable | Similar efficacy to Val-Cit | |
| Rigid | Val-Cit | Similar efficacy to sulfatase-cleavable | ||
| HER2 | Flexible | PEGylated | Improved tolerability |
Experimental Protocols
1. ADC Internalization Assay (Flow Cytometry)
-
Objective: To quantify the amount of ADC internalized by target cells.
-
Methodology:
-
Label the ADC with a pH-sensitive fluorescent dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Incubate target cells with the labeled ADC for various time points at 37°C. A control at 4°C can be used to measure surface binding only.
-
Wash the cells to remove unbound ADC.
-
Analyze the cells by flow cytometry. The increase in fluorescence intensity corresponds to the amount of internalized ADC.
-
Data can be expressed as the mean fluorescence intensity (MFI) over time.
-
2. In Vivo Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical model.
-
Methodology:
-
Implant human tumor xenografts that express the target antigen into immunodeficient mice.
-
Once tumors reach a specified size, administer the ADC intravenously.
-
Monitor tumor volume and body weight of the mice over time.
-
The efficacy of the ADC is determined by its ability to inhibit tumor growth or cause tumor regression compared to a vehicle control.
-
Visualization of ADC Internalization and Signaling
Caption: Pathway of ADC binding, internalization, and payload-induced cell death.
Comparative Analysis in CAR-T Cell Therapy
In CAR-T cell therapy, the extracellular spacer or hinge region that connects the antigen-binding domain to the transmembrane domain plays a crucial role in CAR-T cell activation and function.
Data Presentation: Flexible vs. Rigid Spacers in CAR-T Cells
| Target | Spacer Type | Spacer Composition | Outcome | Reference |
| CD19 | Flexible | CD8 Hinge | - | |
| Rigid | CD8 Hinge (glycine deletion) | Reduced cytokine secretion, prolonged in vivo survival | ||
| CD19 | Rigid | IgG4 Hinge-CH2-CH3 | Lacked in vivo antitumor activity | |
| Rigid | IgG4 Hinge-CH3 (CH2 deleted) | Restored in vivo persistence and antitumor effects |
Experimental Protocols
1. CAR-T Cell Activation Assay (Flow Cytometry)
-
Objective: To assess the activation of CAR-T cells upon co-culture with target cells.
-
Methodology:
-
Co-culture CAR-T cells with target cells expressing the specific antigen (e.g., CD19-positive cancer cells) at a defined effector-to-target ratio.
-
After a set incubation period (e.g., 24 hours), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).
-
Analyze the cells by flow cytometry to determine the percentage of CAR-T cells expressing these activation markers.
-
2. In Vivo Anti-Tumor Efficacy Study
-
Objective: To evaluate the ability of CAR-T cells to eradicate tumors in a preclinical model.
-
Methodology:
-
Establish a tumor model in immunodeficient mice by injecting human cancer cells expressing the target antigen.
-
Administer a single dose of CAR-T cells intravenously.
-
Monitor tumor burden using methods such as bioluminescence imaging or caliper measurements.
-
Assess the survival of the mice over time.
-
Visualization of CAR-T Cell Activation and Signaling
Caption: Formation of the immunological synapse and subsequent CAR-T cell activation.
Conclusion
The choice between a flexible and a rigid linker is a nuanced decision that depends on the specific therapeutic modality, the target, and the desired pharmacological properties. While flexible linkers offer adaptability, rigid linkers can provide enhanced potency and stability through conformational pre-organization. A thorough understanding of the structure-activity relationships, guided by robust experimental evaluation, is paramount for the rational design of next-generation targeted therapeutics. The data and protocols presented in this guide offer a framework for the systematic comparison and selection of optimal linkers for specific drug development programs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chimeric Antigen Receptors With Mutated IgG4 Fc Spacer Avoid Fc Receptor Binding and Improve T Cell Persistence and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEGylation on PROTAC Selectivity: A Comparative Analysis of Amino-PEG36-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding how linker composition, specifically the use of the long-chain polyethylene glycol (PEG) linker Amino-PEG36-CH2-Boc, can significantly impact the selectivity of Proteolysis Targeting Chimeras (PROTACs).
In the rapidly evolving field of targeted protein degradation, the rational design of PROTACs is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. While the choice of ligands dictates target engagement and E3 ligase recruitment, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of how the long-chain, hydrophilic this compound linker influences PROTAC selectivity compared to other commonly used linker types.
The Crucial Role of the Linker in PROTAC Selectivity
The linker in a PROTAC molecule is far from being a passive spacer. Its length, flexibility, and chemical composition play a pivotal role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or the formation of non-productive binary complexes, ultimately compromising degradation efficiency and selectivity.
Selectivity in PROTACs is a multifaceted issue. It refers not only to the ability of the PROTAC to degrade the intended target over other proteins but also to selectively degrade one member of a protein family over others with high structural homology. Linker design has emerged as a key strategy to enhance this selectivity.
Comparing Linker Types: The Case for Long-Chain PEG Linkers
To illustrate the impact of linker choice on PROTAC performance, we present a comparative overview of PROTACs with different linker architectures targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4. While direct head-to-head experimental data for a PROTAC utilizing an this compound linker against other linkers for the same target is not available in a single study, we can synthesize a comparison from existing literature to highlight the principles of linker-dependent selectivity.
Table 1: Influence of Linker Type on BRD4 Degradation and Selectivity
| Linker Type | Representative Linker Structure | Key Performance Characteristics | Inferred Impact on Selectivity |
| Long-Chain PEG | This compound | Increased hydrophilicity and solubility. The extended length provides significant conformational flexibility, which can be advantageous for spanning larger distances between the target protein and the E3 ligase. This flexibility may allow for the formation of a more stable and productive ternary complex, especially for targets with challenging surface topographies. | The high degree of flexibility could potentially lead to multiple binding modes, some of which might be more favorable for the degradation of the on-target protein over closely related family members. The extended linker can also introduce new protein-protein interactions that enhance selectivity. |
| Short-Chain PEG | PEG3-based linker | Potent degradation of the target protein is often observed. However, shorter linkers can sometimes lead to steric clashes that hinder the formation of a stable ternary complex, thereby reducing degradation efficiency. | The reduced flexibility of shorter linkers can impose stricter conformational constraints on the ternary complex. This can be exploited to achieve selectivity between highly homologous proteins by favoring a conformation that is productive for the intended target but not for off-targets. |
| Alkyl/Rigid Linker | Piperazine- or Alkyl-based linker | These linkers offer reduced flexibility compared to PEG chains. The conformational constraints can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency. Rigid linkers can also improve metabolic stability and other pharmacokinetic properties. | The rigidity of these linkers can significantly enhance selectivity. By locking the PROTAC into a specific conformation, it is possible to favor binding and degradation of the target protein while disfavoring interactions with off-target proteins that may require a different spatial arrangement for productive ternary complex formation. |
Experimental Protocols for Assessing PROTAC Selectivity
Accurate assessment of PROTAC selectivity requires a suite of robust biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Biophysical techniques are employed to quantify the binding affinities and cooperativity of this complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) on a sensor chip.
-
Analyte Injection: Inject the PROTAC at various concentrations over the sensor surface to measure the binary interaction between the PROTAC and the E3 ligase.
-
Ternary Complex Formation: Co-inject the PROTAC and the target protein (e.g., BRD4) at varying concentrations to measure the formation of the ternary complex.
-
Data Analysis: Determine the association (k_on) and dissociation (k_off) rates to calculate the binding affinity (K_D). Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Reagent Preparation: Label the E3 ligase and the target protein with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.
-
Assay Plate Setup: In a microplate, add the labeled proteins and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Signal Detection: Measure the TR-FRET signal, which is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which 50% of the complex is formed (EC50).
-
Cellular Degradation Assays
These assays quantify the extent and selectivity of target protein degradation in a cellular context.
-
Western Blotting:
-
Cell Treatment: Culture cells (e.g., HeLa or HEK293T) and treat with a dose-range of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein (e.g., BRD4), off-target proteins (e.g., BRD2, BRD3), and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Quantitative Mass Spectrometry-based Proteomics:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells, digest the proteins into peptides, and label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This provides a global and unbiased view of the PROTAC's selectivity, revealing on-target degradation and any off-target effects.
-
Visualizing the Logic of PROTAC Selectivity
The following diagrams, created using the Graphviz DOT language, illustrate the key concepts and workflows discussed in this guide.
Conclusion
The choice of linker is a critical decision in the design of a PROTAC with optimal potency and selectivity. Long-chain PEG linkers, such as this compound, offer distinct advantages in terms of solubility and flexibility. This flexibility can be harnessed to achieve favorable ternary complex conformations that lead to enhanced degradation and improved selectivity, particularly for challenging targets. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a library of linkers with varying lengths and compositions is essential for the development of highly selective and therapeutically viable PROTACs. The experimental protocols and comparative framework presented in this guide provide a foundation for the rational design and evaluation of next-generation protein degraders.
References
A Head-to-Head Comparison of Biophysical Assays for Confirming Target Engagement: SPR vs. ITC
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate physically interacts with its intended biological target is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of two gold-standard biophysical assays for characterizing target engagement: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By examining their principles, experimental protocols, and the quantitative data they generate, this document aims to equip scientists with the knowledge to select the most appropriate technique for their research questions.
At the heart of drug discovery lies the validation of a drug's mechanism of action, a critical step that hinges on demonstrating direct binding to its therapeutic target.[1][2] Both SPR and ITC are powerful, label-free techniques that provide high-quality, quantitative data on biomolecular interactions, but they do so through fundamentally different approaches.[3][4][5] SPR measures changes in refractive index caused by binding events on a sensor surface, offering real-time kinetic data. In contrast, ITC directly measures the heat released or absorbed during a binding event in solution, providing a complete thermodynamic profile of the interaction.
Quantitative Data Presentation: A Comparative Analysis
The choice between SPR and ITC often depends on the specific information required. SPR is unparalleled for its ability to provide detailed kinetic information, including the association rate (k_on) and dissociation rate (k_off) of an interaction, which together determine the equilibrium dissociation constant (K_D). This makes it particularly valuable for understanding the dynamics of a drug-target interaction and for screening applications. ITC, on the other hand, is the gold standard for determining the thermodynamics of an interaction, directly measuring the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of binding in a single experiment. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insights into the driving forces behind the interaction.
To illustrate the comparative data generated by these techniques, the following table summarizes the results from a study on the interaction of carbonic anhydrase II (CA II) with two different inhibitors, 4-carboxybenzenesulfonamide (CBS) and dansylamide (DNSA), analyzed by both SPR and ITC.
| Parameter | Interaction | SPR Data | ITC Data |
| Binding Affinity (KD) | CA II + CBS | 2.1 ± 0.5 µM | 1.9 ± 0.3 µM |
| Binding Affinity (KD) | CA II + DNSA | 0.14 ± 0.03 µM | 0.15 ± 0.02 µM |
| Association Rate (ka) | CA II + CBS | 1.1 ± 0.2 x 105 M-1s-1 | Not Determined |
| Dissociation Rate (kd) | CA II + CBS | 0.23 ± 0.05 s-1 | Not Determined |
| Association Rate (ka) | CA II + DNSA | 3.8 ± 0.9 x 105 M-1s-1 | Not Determined |
| Dissociation Rate (kd) | CA II + DNSA | 0.053 ± 0.008 s-1 | Not Determined |
| Enthalpy (ΔH) | CA II + CBS | -10.2 ± 0.4 kcal/mol | -10.5 ± 0.1 kcal/mol |
| Enthalpy (ΔH) | CA II + DNSA | -13.1 ± 0.5 kcal/mol | -13.4 ± 0.2 kcal/mol |
| Stoichiometry (n) | CA II + CBS | Not Determined | 1.02 ± 0.05 |
| Stoichiometry (n) | CA II + DNSA | Not Determined | 0.98 ± 0.04 |
Data adapted from a comparative study by Drake et al., 2004.
As the table demonstrates, both techniques provide highly comparable binding affinity (K_D) and enthalpy (ΔH) values, underscoring their reliability. However, only SPR can resolve the kinetic rate constants, while only ITC directly measures the stoichiometry of the interaction.
Experimental Protocols
The successful application of SPR and ITC relies on careful experimental design and execution. Below are detailed methodologies for each technique.
Surface Plasmon Resonance (SPR) Experimental Protocol
SPR experiments involve the immobilization of one binding partner (the ligand) onto a sensor chip and the flowing of the other binding partner (the analyte) over the surface.
-
Preparation of Materials:
-
Purify both the ligand and analyte to >95% purity.
-
Prepare a suitable running buffer that is compatible with both molecules and minimizes non-specific binding. The buffer should be filtered and degassed.
-
Select a sensor chip with appropriate surface chemistry for ligand immobilization (e.g., CM5 chip for amine coupling).
-
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.
-
Inject the ligand at a suitable concentration in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface using an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of analyte concentrations in running buffer. It is recommended to use a concentration range that spans from at least 10-fold below to 10-fold above the expected K_D.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate. Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is monitored in real-time.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte from the ligand is monitored.
-
-
A blank injection of running buffer should be included for double referencing.
-
-
Surface Regeneration:
-
After each analyte injection, the sensor surface is regenerated by injecting a solution that completely removes the bound analyte without denaturing the immobilized ligand (e.g., a low pH buffer, high salt concentration, or a specific chemical agent).
-
The regeneration conditions must be optimized to ensure the stability and activity of the immobilized ligand over multiple cycles.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are processed by subtracting the reference surface data and the blank injection data.
-
The association and dissociation phases are then fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the k_on, k_off, and K_D values.
-
Isothermal Titration Calorimetry (ITC) Experimental Protocol
ITC experiments measure the heat changes that occur when a titrant (ligand) is injected into a sample cell containing the macromolecule (target).
-
Preparation of Materials:
-
Purify both the macromolecule and the ligand to >95% purity.
-
Prepare a sufficient quantity of dialysis buffer. It is crucial that the macromolecule and ligand are in an identical buffer to minimize heats of dilution.
-
Dialyze both the macromolecule and the ligand against the same buffer to ensure a precise buffer match.
-
Accurately determine the concentrations of the macromolecule and ligand after dialysis.
-
-
Sample Loading:
-
Thoroughly clean the sample cell and the injection syringe with the experimental buffer.
-
Load the macromolecule solution into the sample cell, ensuring no air bubbles are present.
-
Load the ligand solution into the injection syringe, again avoiding any air bubbles. The ligand concentration is typically 10-20 times higher than the macromolecule concentration.
-
-
Titration Experiment:
-
Equilibrate the system to the desired experimental temperature.
-
Perform a series of small, sequential injections of the ligand into the sample cell while continuously stirring.
-
The instrument measures the heat released or absorbed after each injection.
-
The injections are continued until the binding sites on the macromolecule are saturated, and subsequent injections only produce the heat of dilution.
-
-
Control Experiment:
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution. This value is subtracted from the binding data during analysis.
-
-
Data Analysis:
-
The raw data (a series of heat-burst peaks) is integrated to determine the heat change for each injection.
-
The integrated heat data is then plotted against the molar ratio of ligand to macromolecule.
-
This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
A simplified signaling pathway illustrating the concept of target engagement.
Experimental workflow for Surface Plasmon Resonance (SPR).
Experimental workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 4. xantec.com [xantec.com]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
Validating the Proteasomal Degradation Pathway: A Comparative Guide to MG132 Treatment
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins, playing a pivotal role in cellular homeostasis, cell cycle regulation, and signal transduction.[1][2] Validating whether a protein of interest is degraded via this pathway is a fundamental step in many biological research and drug discovery projects. MG132, a potent, reversible, and cell-permeable proteasome inhibitor, is a widely used tool for this purpose.[3][4][5] This guide provides a comprehensive comparison of MG132 treatment with other methods for validating proteasomal degradation, supported by experimental data and detailed protocols.
The Ubiquitin-Proteasome Pathway and the Role of MG132
The UPS involves a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin chain. This "tag" is recognized by the 26S proteasome, a large multi-catalytic protease complex, which then unfolds and degrades the tagged protein into small peptides.
MG132, a peptide aldehyde, primarily inhibits the chymotrypsin-like activity of the 20S proteasome core, although at higher concentrations it can also affect other proteolytic activities of the proteasome. By blocking the proteasome, MG132 treatment leads to the accumulation of polyubiquitinated proteins that would otherwise be degraded. This accumulation is a key indicator that a protein is a substrate of the UPS.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of MG132.
Experimental Validation with MG132
A common method to test if a protein is degraded by the proteasome is to treat cells with MG132 and observe the protein's accumulation using Western blot analysis.
Experimental Protocol: MG132 Treatment and Western Blot Analysis
This protocol is a general guideline and may require optimization for specific cell types and proteins.
-
Cell Culture: Plate cells at an appropriate density to reach 60-70% confluency at the time of treatment.
-
MG132 Preparation: Prepare a stock solution of MG132 (e.g., 10 mM in DMSO) and store it at -20°C.
-
Treatment:
-
Dilute the MG132 stock solution in cell culture medium to the desired final concentration. A typical working concentration ranges from 5 to 50 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the MG132-treated samples.
-
Incubate the cells for a specified period, typically between 1 to 24 hours. A time-course experiment is recommended to identify the optimal treatment duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. For studies involving ubiquitination, it is beneficial to also include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), in the lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to your protein of interest.
-
Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye.
-
Detect the signal using a suitable detection reagent and imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Caption: Experimental workflow for validating protein degradation using MG132.
Comparison with Alternative Proteasome Inhibitors
While MG132 is a valuable tool, other proteasome inhibitors with different properties are also available. The choice of inhibitor can depend on the specific experimental needs.
| Proteasome Inhibitor | Mechanism | Primary Target Subunit(s) | Common Working Concentration | Key Considerations |
| MG132 | Reversible peptide aldehyde | β5 (chymotrypsin-like) | 5-50 µM | Also inhibits calpains and cathepsins at higher concentrations. |
| Bortezomib (Velcade) | Reversible boronate | β5, β5i, and to a lesser extent β1 and β2 | 5-50 nM | FDA-approved drug; can induce peripheral neuropathy. |
| Carfilzomib | Irreversible epoxyketone | β5 and β5i | 0.5-1 µM | More specific for the proteasome than bortezomib; associated with lower rates of peripheral neuropathy but can have cardiovascular side effects. |
| Lactacystin | Irreversible | β5 | ~10 µM | More specific to the proteasome than MG132. |
Quantitative Data Example
The following table illustrates the expected outcome of a successful MG132 treatment experiment, showing the accumulation of a target protein and an increase in total ubiquitinated proteins.
| Treatment | Target Protein Level (Relative to Control) | Total Ubiquitinated Proteins (Relative to Control) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| MG132 (10 µM, 4 hours) | 3.5 | 5.2 |
These are representative data based on typical experimental outcomes.
Alternative and Complementary Validation Methods
While proteasome inhibitor treatment is a cornerstone for validating proteasomal degradation, other techniques can provide further evidence and deeper insights.
-
Cycloheximide (CHX) Chase Assay: This assay measures protein half-life. Cells are treated with CHX to inhibit new protein synthesis, and the degradation of the existing protein of interest is monitored over time. A longer half-life in the presence of MG132 compared to CHX alone indicates proteasome-dependent degradation.
-
Co-immunoprecipitation (Co-IP): To confirm that the protein is ubiquitinated, one can perform a Co-IP. The protein of interest is immunoprecipitated from cell lysates (from MG132-treated cells to increase the ubiquitinated fraction), and the precipitate is then probed with an anti-ubiquitin antibody via Western blot.
-
Reporter Systems: Fluorescent reporter systems, such as those using a fusion of a destabilizing domain (degron) to a fluorescent protein (e.g., Ub-G76V-GFP), can be used to monitor proteasome activity in living cells. Inhibition of the proteasome leads to an accumulation of the fluorescent signal.
Caption: Comparison of methods for validating proteasomal degradation.
Important Considerations
-
Cytotoxicity: Prolonged treatment or high concentrations of proteasome inhibitors, including MG132, can be toxic to cells and induce apoptosis. It is crucial to assess cell viability in parallel with degradation experiments.
-
Off-Target Effects: MG132 is known to inhibit other proteases like calpains. If off-target effects are a concern, using a more specific inhibitor like lactacystin or carfilzomib may be preferable.
-
Secondary Effects: Inhibition of the proteasome can lead to secondary cellular responses, such as the unfolded protein response (UPR) and autophagy, which could indirectly affect the protein of interest.
Conclusion
MG132 is a robust and widely accessible tool for the initial validation of a protein's degradation via the ubiquitin-proteasome pathway. Its efficacy in stabilizing proteasome substrates makes it a staple in cell biology and drug discovery research. However, for more specific and in-depth studies, and to control for potential off-target effects, it is recommended to use MG132 in conjunction with other techniques such as cycloheximide chase assays, co-immunoprecipitation, and more specific proteasome inhibitors like bortezomib or carfilzomib. A multi-faceted approach will provide the most conclusive evidence for the involvement of the proteasomal degradation pathway in the regulation of a protein of interest.
References
- 1. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteasome Inhibitors [labome.com]
- 5. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of PROTACs: An In Vitro and In Vivo Comparison of Amino-PEG36-CH2-Boc Linkers
For researchers, scientists, and drug development professionals, understanding the stability of Proteolysis Targeting Chimeras (PROTACs) is paramount for their successful translation into effective therapeutics. This guide provides a comparative analysis of the in vitro and in vivo stability of PROTACs incorporating Amino-PEG36-CH2-Boc linkers against alternative linker technologies, supported by experimental data and detailed protocols.
The unique tripartite structure of PROTACs, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, presents distinct challenges and opportunities in drug design. The linker, far from being a passive spacer, critically influences the physicochemical properties, cell permeability, and, most importantly, the metabolic stability of the entire molecule. This guide will delve into the stability profiles of PROTACs, with a particular focus on those utilizing long polyethylene glycol (PEG) chains, such as the this compound linker.
In Vitro Stability: A Comparative Look at Linker Performance
The in vitro stability of PROTACs is a key predictor of their in vivo fate. Standard assays to evaluate this include incubations with liver microsomes, hepatocytes, and plasma. These assays help to identify metabolic liabilities within the PROTAC structure.
A comprehensive study on the metabolism of a diverse set of 40 PROTACs in cryopreserved human hepatocytes revealed that the linker is often the most metabolically vulnerable part of the molecule.[1] The primary metabolic reactions observed were N-dealkylation and amide hydrolysis, particularly at the points where the linker attaches to the ligands.[1]
PEG-based linkers, while often employed to enhance solubility and cell permeability, can be susceptible to O-dealkylation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1] This can lead to a shorter in vivo half-life. Interestingly, one study noted that while PEG-like linkers presented a higher number of potential metabolic "soft spots," their overall metabolic stability, as measured by half-life (t1/2), was comparable or even better than some aliphatic linkers of similar length.[1] However, the complexity of their metabolism can make rational design for improved stability more challenging.[1]
In contrast, PROTACs incorporating more rigid linkers, such as those containing piperazine or triazole moieties, have demonstrated enhanced metabolic stability. The introduction of cyclic structures can sterically hinder the approach of metabolic enzymes, thereby prolonging the PROTAC's half-life.
Below is a summary of in vitro stability data for PROTACs with different linker types, highlighting the comparative performance.
| Linker Type | PROTAC Example(s) | Target/E3 Ligase | In Vitro System | Half-life (t1/2, min) | Key Findings |
| PEG-based | PROTACs with PEG linkers | Various | Human Hepatocytes | Variable (e.g., <100) | Susceptible to O-dealkylation. Stability can be comparable to aliphatic linkers but with more complex metabolism. |
| Aliphatic | PROTACs with alkyl chains | Various | Human Hepatocytes | Variable (e.g., 8.4 to >240) | Shorter aliphatic linkers can lead to increased metabolic stability. |
| Cyclic (Piperazine) | PROTACs with piperazine-containing linkers | Various | Human Hepatocytes | Generally higher than linear counterparts | The rigid structure can enhance metabolic stability. |
| Cyclic (Triazole) | PROTACs with triazole-containing linkers | PARP/CRBN | Human Hepatocytes | >240 | Significantly greater metabolic stability compared to linear analogues. |
In Vivo Stability and Pharmacokinetics: The Next Frontier
The in vivo stability and pharmacokinetic (PK) profile of a PROTAC determines its therapeutic window and dosing regimen. Challenges in achieving favorable in vivo properties for PROTACs are well-documented and are often linked to their high molecular weight and complex structures, which fall outside of traditional "drug-like" chemical space.
For PROTACs with PEG linkers, the in vitro susceptibility to metabolism can translate to rapid clearance in vivo, resulting in a short half-life. This necessitates careful optimization of the linker to balance the desired properties of solubility and permeability with metabolic stability.
Strategies to improve the in vivo stability of PROTACs include:
-
Linker Rigidification: Incorporating cyclic moieties like piperazine or triazole into the linker can shield it from metabolic enzymes.
-
Linker Length Optimization: Shorter linkers may exhibit greater steric hindrance, preventing access to the catalytic sites of metabolic enzymes.
-
Metabolic Hotspot Identification and Modification: Identifying the primary sites of metabolism ("soft spots") and modifying the chemical structure at these positions can significantly improve stability.
Due to the limited availability of direct head-to-head in vivo comparative studies for a wide range of linkers, a general observation is that achieving good oral bioavailability and a long in vivo half-life remains a key challenge in PROTAC development.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative stability studies.
In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes.
-
Materials:
-
Test PROTAC
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Pre-incubate the test PROTAC with HLM in phosphate buffer at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
-
In Vitro Stability in Human Plasma
-
Objective: To assess the stability of a PROTAC in the presence of plasma enzymes.
-
Materials:
-
Test PROTAC
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Add the test PROTAC to pre-warmed human plasma at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the plasma sample.
-
Quench the reaction by adding cold ACN with an internal standard.
-
Process the samples for protein precipitation.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.
-
Calculate the percentage of the PROTAC remaining over time.
-
Visualizing PROTAC Mechanisms and Workflows
To further aid in the understanding of PROTAC stability assessment and mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
References
Navigating the PROTAC Maze: A Comparative Guide to Linker Composition in Degrader Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that tethers the target-binding and E3 ligase-recruiting moieties. Far from being a passive spacer, the linker's composition—be it a flexible polyethylene glycol (PEG) chain, a simple alkyl chain, or a more rigid structure—profoundly dictates the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different linker compositions, supported by experimental data from case studies, to illuminate the path toward more effective PROTAC design.
The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] The linker's length, rigidity, and chemical properties influence the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[2] An ideal linker not only ensures the correct geometry for this key interaction but also imparts favorable drug-like properties such as solubility and cell permeability to the PROTAC molecule.[2][3]
Comparative Analysis of Linker Performance: Case Studies
To illustrate the impact of linker composition on PROTAC performance, we have summarized quantitative data from two key case studies focusing on the degradation of Bromodomain and Extra-Terminal (BET) proteins and the oncogenic fusion protein BCR-ABL. The primary metrics for evaluating PROTAC efficacy are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
| Case Study | Target Protein | E3 Ligase | Linker Type | Linker Composition/Length | Degradation Performance | Reference |
| BET Degradation | BRD4 | VHL | PEG | 2-unit PEG | Lower activity across all BET proteins | |
| BRD4 | VHL | PEG | 3-unit PEG | Potent degradation | ||
| BRD4, BRD3 | VHL | PEG | 4-unit PEG | Selective degradation of BRD4 and BRD3 over BRD2 | ||
| BCR-ABL Degradation | BCR-ABL, c-ABL | CRBN | Mixed | 6-2-2-6 (hydrophilic and hydrophobic moieties) | >80% BCR-ABL degradation & >90% c-ABL degradation at 2.5µM | |
| BCR-ABL, c-ABL | VHL | Mixed | Four different linkers of varying composition and length | No degradation observed despite target engagement |
Note: The data presented is a synthesis from the referenced studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTAC-induced degradation.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 3. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of Amino-PEG36-CH2-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like Amino-PEG36-CH2-Boc are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of this bifunctional molecule, which combines a polyethylene glycol (PEG) spacer with a Boc-protected amine. Adherence to these procedures will mitigate risks and ensure waste is managed in an environmentally responsible manner.
It is critical to note that while this document provides general guidance based on the chemical properties of the compound's components, it is not a substitute for the official Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. While polyethylene glycol is generally considered non-hazardous and biodegradable, the Boc-protected amine introduces specific chemical handling requirements.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves before use and dispose of them properly afterward.
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential dust or aerosols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to fresh air.
In all instances of exposure, seek medical attention if symptoms persist.[2]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the further spread of the spill if it is safe to do so.
-
Collect: For solid material, carefully sweep it up, avoiding dust generation. Use spark-proof tools.
-
Package: Place the collected material into a suitable, labeled, and sealed container for disposal.
-
Clean: Thoroughly clean the spill area.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general, step-by-step guide for its disposal.
1. Waste Identification and Segregation:
-
Properly identify the waste as a non-halogenated organic solid.
-
Segregate this waste from other waste streams, such as aqueous, halogenated organic, and inorganic wastes.
2. Containerization:
-
Collect waste this compound in a dedicated, chemically compatible container with a secure screw-top lid. Plastic containers are often preferred to minimize the risk of breakage.[2]
-
Ensure the container is clean and dry before adding any waste.
3. Labeling:
-
Clearly label the waste container as "Hazardous Waste" or as directed by your EHS office.
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the date when the first amount of waste was added to the container.[2]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids. The Boc-protecting group can be removed by strong acids, which would alter the chemical nature of the waste.
5. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash.
The following diagram illustrates the general workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound was not available in the provided search results, the table below summarizes typical information found on a Safety Data Sheet that is pertinent to disposal. Users should populate this table with information from their specific supplier's SDS.
| Property | Value | Significance for Disposal |
| Physical State | Solid | Dictates handling procedures (e.g., avoiding dust). |
| Solubility | Soluble in water and many organic solvents | Important for spill cleanup procedures and understanding environmental fate. Do not dispose of down the drain. |
| Hazard Classification | Not classified as hazardous under GHS by a majority of reports for similar compounds | Prudent to handle with care. Final classification should be confirmed with the supplier's SDS. |
| Reactivity | Reactive with strong acids (cleavage of Boc group) and strong oxidizing agents. | Requires segregation from incompatible materials during storage. |
| Biodegradability | The PEG component is readily biodegradable | While a positive environmental attribute, it does not permit disposal in standard waste streams. |
Experimental Protocols
The proper disposal of this compound is a procedural protocol rather than an experimental one. The key steps are outlined in the "Step-by-Step Disposal Protocol" section above.
The following diagram illustrates the logical relationship between the chemical's properties and the required disposal considerations.
References
Personal protective equipment for handling Amino-PEG36-CH2-Boc
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amino-PEG36-CH2-Boc, a PEG-based PROTAC linker. The following procedural guidance outlines operational plans, personal protective equipment (PPE) recommendations, and disposal protocols to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles or a Face Shield | Should meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for incidental contact.[1][2] Glove manufacturer's compatibility data should be consulted. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect against skin contact.[3] For larger quantities, a chemical-resistant apron should be considered. |
| Respiratory | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for both experimental success and laboratory safety.
1. Preparation and Precaution:
-
Before handling, ensure that a Safety Data Sheet (SDS) for a similar compound, such as 2-(Boc-amino)ethanol, has been reviewed to understand potential hazards.
-
Verify that all necessary PPE is readily available and in good condition.
-
Ensure a chemical fume hood is operational and available for use.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Handling the Compound:
-
This compound is typically stored at -20°C. Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Conduct all weighing and transferring of the compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
For reactions involving the removal of the Boc protecting group, be aware that acidic conditions are typically used. Such reactions may produce gas (carbon dioxide), so ensure the reaction vessel is not a closed system.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered chemical waste.
-
Segregate waste containing this compound from other laboratory waste streams.
2. Waste Collection:
-
Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.
-
Liquid waste should be stored in a compatible container with a secure cap.
3. Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
